DEEP RED
Description
Historical Context and Significance of Deep-Red Wavelengths in Chemical Sciences
The interaction of matter with light has been a cornerstone of chemical investigation for centuries, initially focusing on the visible spectrum due to its accessibility to the human eye. Historically, the study of red colors in chemistry dates back to ancient times with the use of natural pigments and dyes derived from minerals and organic sources. Red ochre, an iron oxide-based pigment, was used in cave paintings over 40,000 years ago. decorumtiles.co.uk The ancient Egyptians utilized red ochre mixed with other minerals to create a range of red pigments. decorumtiles.co.uk Natural red dyes from sources like madder root and cochineal insects were highly prized and used for dyeing textiles for millennia, signifying wealth and importance due to their laborious production. decorumtiles.co.ukmentalfloss.comreddit.comwikipedia.orgforestsandmeadows.com Carmine (B74029) red, derived from cochineal insects, has a history of use as a dye dating back to 700 BCE and is still used in food and cosmetics today. mentalfloss.com Vermilion, a bright scarlet pigment, was historically made from the toxic mineral cinnabar (mercury sulfide) and used in ancient China and Rome. gwartzmans.com
The scientific understanding of color deepened with the development of spectroscopy, revealing that the color of a substance is determined by the wavelengths of light it absorbs and reflects. msu.edu Absorption of light in the green to yellow-green region (around 500-520 nm) results in a substance appearing red. msu.edu The deep-red region, while part of the visible spectrum, extends towards the near-infrared (NIR) and holds particular significance. Light in this range exhibits increased penetration depth in biological tissues compared to visible light, making deep-red emitting and absorbing compounds crucial for bioimaging and medical diagnostics. acs.orgrsc.org Furthermore, specific electronic transitions in certain molecules and materials correspond to the energy of deep-red photons, enabling targeted excitation and emission for various applications.
Interdisciplinary Relevance of Deep-Red Chemical Research
Research into deep-red chemical systems is inherently interdisciplinary, bridging chemistry with physics, biology, medicine, and materials science. The unique optical properties of deep-red compounds enable their application in diverse fields.
In biology and medicine , deep-red fluorescent probes and imaging agents are invaluable for visualizing biological processes in living cells and tissues with reduced autofluorescence and light scattering, allowing for deeper penetration depths. acs.orgrsc.orgnih.govresearchgate.netmdpi.comrsc.org Examples include fluorescent probes for detecting intracellular viscosity or tracking cellular components. nih.govresearchgate.netrsc.org
In materials science and physics , deep-red emitting and absorbing materials are critical for developing advanced technologies such as organic light-emitting diodes (OLEDs), solar cells, and phosphors for solid-state lighting. acs.orgbham.ac.ukmdpi.comrsc.orgacs.orgrsc.org Deep-red phosphors, for instance, are essential components in warm-white LEDs. bham.ac.ukmdpi.comacs.org Quantum dots emitting in the deep-red are being explored for displays and bioimaging due to their tunable emission properties and high quantum yields. mdpi.commdpi.comresearchgate.netacs.orgnih.gov
The development of new deep-red absorbing materials is also relevant to agriculture , particularly for horticultural lighting applications that utilize specific red wavelengths to optimize plant growth. rsc.orgacs.orgresearchgate.net
Scope and Research Imperatives for Deep-Red Chemical Systems
The scope of research on deep-red chemical compounds is broad, encompassing the design, synthesis, characterization, and application of molecules and materials that interact with light in this spectral window. Key research imperatives include:
Developing new compounds with tailored deep-red absorption and emission properties: This involves exploring novel molecular structures and material compositions to achieve desired wavelengths, brightness, and stability.
Improving the efficiency of deep-red emitters and absorbers: Enhancing quantum yields for fluorescence and optimizing absorption cross-sections are crucial for improving the performance of devices and imaging agents.
Increasing the photostability of deep-red compounds: Many organic dyes can suffer from photobleaching, limiting their long-term use in imaging and other applications. Developing more robust structures is essential.
Designing compounds with specific functionalities: Integrating targeting capabilities for biological applications or specific electronic properties for materials science applications are active areas of research.
Exploring novel applications: Identifying new ways to leverage the unique properties of deep-red light and the compounds that interact with it in diverse scientific and technological domains.
Specific classes of compounds under investigation include organic dyes (such as cyanines, porphyrins, phthalocyanines, and BODIPY derivatives), inorganic phosphors doped with transition metal or rare-earth ions, and semiconductor quantum dots. acs.orgresearchgate.netmdpi.comrsc.orgmdpi.commdpi.comresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgrsc.orgmdpi.com Research findings often focus on the relationship between chemical structure or composition and the resulting photophysical properties, as well as the performance of these compounds in relevant applications.
Examples of Deep-Red Emitting and Absorbing Compounds and Research Findings:
Research has demonstrated deep-red emission from various materials. For example, Cr3+ ions in suitable host materials like fluorine-doped lithium aluminate (ALFO) exhibit deep-red luminescence from 640 to 800 nm. mdpi.com SrCa2Ga2O6 doped with Mn4+ has shown a deep-red emission band peaking at 712 nm, with potential for use in horticultural lighting. rsc.org
Organic dyes with extended π-conjugation or n,π-conjugation can exhibit deep-red light emission. acs.org Specific examples include certain tris(keto-hydrazone) compounds that fluoresce in the deep-red/NIR-I region. acs.org BODIPY derivatives have also been engineered to emit in the deep-red region, with studies exploring their use as fluorescent probes. researchgate.netnih.govfishersci.bethermofisher.com Pyrrolo[3,2-b]pyrrole derivatives with boron and nitrogen doping have been developed, showing strong absorption and efficient fluorescence in the orange to deep-red range. rsc.orgnih.gov
Quantum dots, such as CdTe QDs, have been shown to emit in the deep-red region (e.g., at 698 nm), making them suitable for applications like sensing and bioimaging. mdpi.com Core/shell quantum dots like ZnCdSe/ZnSeS have been synthesized for deep-red QLEDs, demonstrating high efficiency and stability. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
3564-22-5 |
|---|---|
Molecular Formula |
C24H17N5O6 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O6/c1-14-9-10-20(21(11-14)29(34)35)26-27-22-18-8-3-2-5-15(18)12-19(23(22)30)24(31)25-16-6-4-7-17(13-16)28(32)33/h2-13,30H,1H3,(H,25,31) |
InChI Key |
MCSXGCZMEPXKIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Other CAS No. |
3564-22-5 |
Origin of Product |
United States |
Taxonomy and Structural Architectures of Deep Red Chemical Compounds
Organic Deep-Red Emitters and Absorbers
Organic deep-red emitters and absorbers encompass various structural classes, each offering distinct advantages and tuning possibilities for achieving the desired spectral characteristics. The core principle often involves extending the π-conjugation system of the molecule or incorporating electron-donating and electron-withdrawing groups to tune the electronic transitions and thus the absorption and emission wavelengths.
Xanthene Derivatives and Modified Xanthene Dyes
Xanthene dyes, characterized by a tricyclic xanthene core, are well-known for their fluorescence properties. Modifications to the xanthene structure, particularly at the 3, 6, and 10' positions, can significantly influence their photophysical properties, including shifting their emission towards the red and deep-red regions nih.govnih.gov. Replacing the oxygen in the xanthene core with nitrogen, as seen in rhodamine dyes, leads to red-shifted excitation and emission profiles compared to fluorescein (B123965) derivatives nih.gov. These modified xanthene dyes often exhibit remarkable photostability and pH-independent fluorescence nih.gov. Research has focused on introducing various substituents at the 3' and 6' positions and the 10' position of the pendant phenyl ring to achieve emissions ranging from blue to far-red and near-infrared nih.gov. For instance, sulfonated rhodamines with 10' substitution have been explored for long-wavelength emission nih.gov. Specific examples of xanthene derivatives exhibiting red fluorescence include Rhodamine B and Sulforhodamine 101 (Texas Red) wikipedia.orgwikipedia.orgcenmed.comtocris.com.
| Compound Name | Core Structure | Emission/Absorption Range (nm) | Key Structural Modifications |
| Rhodamine B | Xanthene | ~610 (emission) atamanchemicals.com | Diethylamino groups at 3 and 6 positions, carboxyphenyl at 9 position wikipedia.orgfishersci.ca |
| Sulforhodamine 101 | Xanthene | ~601 (emission) tocris.com | Sulfonic acid groups, xanthene core wikipedia.orgcenmed.comwikidata.org |
| THQ-modified xanthenes | Xanthene | >650 (emission) nih.gov | Introduction of tetrahydroquinoline (THQ) moiety nih.gov |
Cyanine (B1664457) Dyes and Related Chromophores
Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain linking two nitrogen atoms, often part of heterocyclic rings creative-diagnostics.comresearchgate.net. The length of the polymethine chain directly influences the absorption and emission wavelengths; increasing the chain length shifts the spectrum towards longer wavelengths, including the deep red and near-infrared regions researchgate.net. Trimethine cyanines (n=1) typically emit in the visible range, while pentamethine (n=2) and heptamethine (n=3) cyanines exhibit absorption and emission in the far-red to NIR regions (>650 nm) researchgate.net. This tunability makes cyanine dyes versatile for various applications requiring deep-red fluorescence acs.org. Examples include Cy7, which has excitation and emission maxima around 750 nm and 776 nm, respectively, making it suitable for deep-tissue imaging creative-diagnostics.com. Research also explores compact cyanine dyes with specific structural designs for deep-red and near-infrared sensing applications acs.org.
| Compound Name | Core Structure | Emission/Absorption Range (nm) | Key Structural Features |
| Cy7 | Polymethine chain | ~776 (emission) creative-diagnostics.com | Heptamethine chain linking heterocyclic rings creative-diagnostics.comresearchgate.net |
| IR-780 iodide | Polymethine chain | ~780 (absorption) sigmaaldrich.com | Polymethine chain with substituted indoline (B122111) rings sigmaaldrich.comnih.gov |
| Probe B (Cyanine derivative) | Polymethine chain | ~656 (emission upon NADH binding) acs.org | Double bond connection linking quinolinium units acs.org |
Thermally Activated Delayed Fluorescence (TADF) Molecules with Deep-Red Emission
Thermally Activated Delayed Fluorescence (TADF) is a mechanism where molecules can efficiently utilize both singlet and triplet excitons for emission, leading to high quantum efficiencies fishersci.nl. Achieving deep-red emission in TADF molecules often involves designing structures with a small energy gap between the singlet (S1) and triplet (T1) excited states, allowing for efficient reverse intersystem crossing (RISC) from T1 to S1. Molecular design strategies focus on incorporating donor and acceptor moieties with appropriate electronic properties and spatial arrangements to control the S1-T1 energy gap and tune the emission wavelength into the deep-red region fishersci.nl.
Aggregation-Induced Emission (AIE) Active Luminogens for Deep-Red Applications
Aggregation-Induced Emission (AIE) luminogens are a unique class of chromophores that show weak or no fluorescence in dilute solutions but become highly emissive in the aggregated or solid state aip.org. This behavior is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways aip.org. Developing AIE luminogens with deep-red emission is crucial for applications in biological imaging and sensing, where aggregation is common acs.orgnih.gov. Structural design principles for deep-red AIEgens often involve incorporating bulky or twisted structures that prevent π-π stacking in aggregates while allowing for efficient emission nih.govrsc.org. Examples include AIEgens based on dithiofuvalene-fused benzothiadiazole or hexaselenobenzene derivatives, which have shown deep-red emission and potential for lipid droplet imaging or photodynamic therapy acs.orgdiva-portal.org.
| AIEgen Type | Core Structure | Emission Range (nm) | Key Structural Features |
| Dithiofuvalene-fused Benzothiadiazole AIEgen | Benzothiadiazole acceptor with dithiofuvalene | Visible and NIR I acs.org | D-A structure, twisted molecular structure acs.org |
| Hexaselenobenzene derivatives (e.g., 6SeBA) | Hexaselenobenzene core | ~650 (red) diva-portal.org | Small conjugated structure, heavy atom effect of selenium diva-portal.org |
| DTPA-BT-F | Benzothiadiazole with aniline (B41778) groups | 550-850 (deep-red) rsc.org | Intensive crystalline features, ICT effect rsc.org |
Azobenzene (B91143) Derivatives for Deep-Red Photoswitching
Azobenzene derivatives are well-known photoswitches that undergo reversible isomerization between their trans and cis isomers upon irradiation with light wikipedia.orgrsc.org. This photoisomerization is associated with distinct absorption spectra for each isomer. While parent azobenzene typically absorbs in the UV-Vis range, modifications, particularly with bulky substituents at the ortho positions, can lead to red-shifted absorption bands, enabling photoswitching with red light researchgate.netnih.gov. This is particularly valuable for biological applications where red light offers better tissue penetration researchgate.net. Research focuses on designing azobenzene derivatives with absorption in the deep-red region for precise spatiotemporal control of molecular function using red light chemrxiv.org. Examples include ortho-substituted azobenzenes like tetra-ortho-chloro azobenzenes and di-ortho-fluoro di-ortho-chloro (dfdc) azobenzene, which show red-shifted absorption and efficient photoswitching with red light nih.govchemrxiv.org.
| Compound Type | Core Structure | Absorption Range (nm) | Key Structural Modifications |
| Azobenzene | -N=N- linkage | ~440 (trans n→π) rsc.org | Two phenyl rings linked by an azo bond wikipedia.org |
| Tetra-ortho-chloro azobenzenes | -N=N- linkage | Red-shifted n→π tails nih.gov | Chlorine substituents at ortho positions nih.govacs.org |
| dfdc azobenzene | -N=N- linkage | Red-shifted n→π* nih.gov | Fluorine and chlorine substituents at ortho positions nih.gov |
Other Advanced Organic Deep-Red Chromophores (e.g., Hybridized Coumarin-Pyronin)
Beyond the major classes, various other organic chromophores have been engineered to achieve deep-red emission or absorption. One notable strategy involves the hybridization of different fluorescent dye scaffolds to combine their favorable properties and extend the emission wavelength researchgate.net. For instance, crescent-shaped fluorescent dyes have been synthesized by hybridizing coumarin (B35378) and pyronin moieties researchgate.netresearchgate.net. These hybrid dyes have demonstrated deep-red emissions (around 650 nm) and significant Stokes shifts, making them suitable for applications like live-cell imaging researchgate.netresearchgate.net. The structural design involves linking the different chromophore units to create extended conjugated systems and tuning the electronic properties through substituents researchgate.net.
| Compound Type | Constituent Moieties | Emission Range (nm) | Key Structural Features |
| Hybridized Coumarin-Pyronin | Coumarin, Pyronin | ~650 (deep-red) researchgate.net | Crescent-shaped structure, hybridized scaffolds researchgate.netresearchgate.net |
Inorganic and Organometallic Deep-Red Materials
Inorganic and organometallic compounds offer a range of strategies for achieving this compound emission or coloration, often leveraging properties related to semiconductor behavior, d-orbital electronic transitions in metal complexes, or luminescence from doped crystal lattices.
Semiconductor Nanocrystals (Quantum Dots) Exhibiting Deep-Red Emission
Semiconductor nanocrystals, commonly known as quantum dots (QDs), are nanoscale semiconductor particles whose optical and electronic properties are dictated by their size and composition due to quantum confinement effects. This allows for the tuning of their emission wavelength by changing the size or chemical composition of the nanocrystal, constructing heterostructures, or introducing impurities. mdpi.com Deep-red light from QDs, typically between 650 nm and 700 nm, is valuable in fields such as biomedicine, plant cultivation, and displays due to its high penetrability. mdpi.com
While red, green, and blue QDs have achieved near-commercial standards in applications like quantum dot light-emitting diodes (QLEDs), the development of deep-red QDs has faced limitations primarily related to material selection. mdpi.com Deep-red QDs can be realized using II-VI, III-V, or I-III-VI semiconductors, as well as metal halide perovskites. mdpi.com Examples include CdTe/CdSe core/shell QDs, which have demonstrated high efficiency in deep-red light-emitting diodes with emission peaks at 642, 664, and 689 nm. researchgate.net The emission wavelength in Type-II QDs, such as CdTe/CdSe, can be significantly red-shifted (up to ~150 nm) compared to Type-I nanocrystals, originating from radiative recombination across the core-shell interface. researchgate.net
Research findings indicate that optimizing luminescence performance in InP QDs can be achieved by using materials with better lattice match, such as ZnSe, or alloyed materials to achieve a more uniform shell coating. mdpi.com Constructing different types of core-shell structures, particularly with medium-band gap materials, can also lead to redshifted emission into the deep-red region. mdpi.com The addition of ions like Zn²⁺, Sn²⁺, or Ga²⁺ during the synthesis of I-III-V QDs can enhance luminescence by reducing cationic vacancies and surface defects. mdpi.com
Transition Metal Complexes (e.g., Platinum(II), Rhenium(I), Iridium(III)) for Deep-Red Phosphorescence
Transition metal complexes, particularly those involving heavy metals like platinum (II), iridium (III), and osmium (II), are widely studied for their phosphorescent properties, which can be tuned to emit in the deep-red and near-infrared regions. nih.govmdpi.comresearchgate.net These complexes are of interest for applications such as organic light-emitting diodes (OLEDs). nih.gov
Platinum(II) complexes, in particular, have been extensively investigated for producing deep-red emission due to their low energy emissive triplet states. nih.govresearchgate.net However, challenges exist regarding their practical use in OLEDs, partly due to their square planar structures and long-lived excited states which can lead to triplet-triplet annihilation. nih.gov
Recent research has focused on the design of cyclometalated platinum(II) complexes with efficient deep-red phosphorescence. For instance, complexes supported by variably substituted 2-picolinamide ancillary ligands and using 1-phenylisoquinoline-4-carbonitrile (piqCN) as the cyclometalating ligand have shown deep-red phosphorescence. figshare.com These complexes can exhibit emission maxima ranging from 683 to 745 nm with lifetimes spanning from 850 to 4500 ns. umanitoba.caworktribe.comacs.org The incorporation of electron-releasing or electron-withdrawing substituents can further tune the emission properties. umanitoba.caacs.org Some platinum(II) complexes based on tridentate N^N^O-coordinating Schiff-base ligands have also demonstrated this compound phosphorescence in solution at ambient temperature, with emission maxima in the range of 635–735 nm and quantum yields up to 4.6%. rsc.org
While iridium (III) complexes are also promising for deep-red and near-infrared OLEDs, achieving high efficiency in this spectral range remains challenging. mdpi.com
Table 1: Examples of Deep-Red Emitting Transition Metal Complexes
| Metal | Ligand Type | Emission Range (nm) | Notes | Source |
| Platinum(II) | Cyclometalated (e.g., piqCN) + 2-picolinamide ancillary | 683-745 | Phosphorescence, tunable by substitution | umanitoba.caworktribe.comacs.org |
| Platinum(II) | Tridentate N^N^O-coordinating Schiff-base | 635-735 | Phosphorescence in solution | rsc.org |
Doped Phosphor Materials with Deep-Red Luminescence (e.g., Mn⁴⁺ doped)
Doped phosphor materials are inorganic host lattices activated by specific ions that exhibit luminescence. Manganese-activated phosphors, particularly those doped with Mn⁴⁺ ions, have gained significant attention as alternatives to rare-earth-activated phosphors for deep-red optical devices. rsc.org Mn⁴⁺ ions, with a 3d³ electron configuration, can emit bright light in the red/far-red wavelength range (620-740 nm) when incorporated into a suitable crystal structure. mdpi.com Their optical spectra are sensitive to crystalline fields, and they typically show strong absorption in the UV and blue spectral ranges, allowing them to be efficiently excited by near-ultraviolet and blue light-emitting diodes. rsc.orgvjst.vn
Oxide materials are considered promising hosts for Mn⁴⁺ phosphors due to their low toxicity and wide applications. rsc.org Novel deep-red emitting phosphors such as SrCa₂Ga₂O₆:Mn⁴⁺ have been discovered, exhibiting an emission band peaking at 712 nm when excited in the 250-550 nm range. rsc.org This phosphor shows high quantum efficiency and good thermal quenching properties, indicating potential for commercial applications in areas like indoor plant cultivation and wavelength down-conversion for solar cells. rsc.org
Other examples of Mn⁴⁺-doped deep-red phosphors include Li₂MgGeO₄:Mn⁴⁺, which shows a strong photoluminescence band peaking at ~671 nm due to the ²E → ⁴A₂ transition of Mn⁴⁺. worldscientific.com The optimal Mn⁴⁺ doping concentration in Li₂MgGeO₄ has been found to be around 0.4 mol%. worldscientific.com CaAl₂O₄:Mn⁴⁺ is another reported deep-red emitting phosphor with emission peaks at 642, 654, and 664 nm. vjst.vn The optimal doping concentration for Mn⁴⁺ in CaAl₂O₄ was determined to be 0.4 mol%. vjst.vn Novel this compound phosphors like Ca₁₄Zn₆M₁₀O₃₅:Mn⁴⁺ (M = Al³⁺ and Ga³⁺) have also been investigated, showing efficient excitation by blue LED light and a this compound emission around 713 nm. oup.com These phosphors have shown higher luminescence intensities compared to YAG:Ce³⁺ and exhibit relatively little temperature quenching. oup.com La₃Mg₂NbO₉:Mn⁴⁺ is another phosphor exhibiting deep-red luminescence centered at 708 nm, with luminescence intensity and quantum efficiency enhanced by co-doping with H₃BO₃ and charge compensators like Li⁺. mdpi.com
Table 2: Examples of Mn⁴⁺-Doped Deep-Red Phosphors
| Host Lattice | Dopant | Emission Peak (nm) | Excitation Range (nm) | Optimal Doping Concentration | Source |
| SrCa₂Ga₂O₆ | Mn⁴⁺ | 712 | 250-550 | Not specified in source | rsc.org |
| Li₂MgGeO₄ | Mn⁴⁺ | ~671 | 220-550 | 0.4 mol% | worldscientific.com |
| CaAl₂O₄ | Mn⁴⁺ | 642, 654, 664 | 260-550 | 0.4 mol% | vjst.vn |
| Ca₁₄Zn₆Al₁₀O₃₅ | Mn⁴⁺ | ~713 | Blue LED excitation | 0.03 mol% | oup.com |
| Ca₁₄Zn₆Ga₁₀O₃₅ | Mn⁴⁺ | ~713 | Blue LED excitation | 0.03 mol% | oup.com |
| La₃Mg₂NbO₉ | Mn⁴⁺ | 708 | 348 | 0.6% | mdpi.com |
| SrGe₄O₉ | Mn⁴⁺ | 600-700 | ~300, ~430 | 0.5 mol% | rsc.org |
| BaGe₄O₉ | Mn⁴⁺ | 600-700 | ~300, ~430 | 0.5 mol% | rsc.org |
| Li₂MgTiO₄ | Mn⁴⁺ | ~676 | Blue LED excitation | Not specified in source | researchgate.net |
Natural and Bio-Inspired Deep-Red Pigments and Chromophores
Nature provides a wealth of pigments and chromophores that exhibit colors ranging from yellow to this compound. These organic molecules often play crucial roles in biological processes such as photosynthesis, vision, and attracting pollinators.
Carotenoids, Anthocyanins, and Betacyanins with Deep-Red Characteristics
Carotenoids are a class of yellow, orange, and red organic pigments produced by plants, algae, bacteria, archaea, and fungi. wikipedia.org Their color is directly related to their structure, specifically the length of the conjugated double bond system. wikipedia.orgvitas.no Increasing the number of conjugated double bonds shifts the absorption to longer wavelengths, resulting in colors from yellow to orange and this compound. wikipedia.orgvitas.no Lycopene (B16060), a prominent carotene, is a red carotenoid. wikipedia.org Carotenoids are found in many fruits and vegetables, contributing to their this compound color, such as in tomatoes during ripening due to the conversion of phytoene (B131915) to lycopene. nih.gov
Anthocyanins are water-soluble flavonoid pigments responsible for red, purple, and blue colors in many plants, including fruits, vegetables, and flowers. nih.govclevelandclinic.orgbritannica.com Their color is highly dependent on pH; in acidic conditions, anthocyanins appear red, often as flavylium (B80283) cations, while they shift towards purple and blue at neutral and alkaline pH. nih.govbritannica.comiastate.edu this compound anthocyanins are found in sources like red radish, where their acylated structure contributes to high intensity and stability at acidic pH. gova-benelux.com Examples of anthocyanin-rich sources include berries, currants, grapes, and red cabbage. nih.govroha.comrialpharma.it Cyanidin-3-glucoside is a major anthocyanin found in many plants. nih.gov
Betalains are another class of water-soluble pigments found in plants of the order Caryophyllales and some fungi, acting as alternatives to anthocyanins in these organisms. celignis.comtaylorandfrancis.comnih.gov Betalains are divided into two categories: betacyanins, which are reddish to violet, and betaxanthins, which are yellow to orange. celignis.comtaylorandfrancis.comnih.gov Betanin is the most common betacyanin and is responsible for the this compound color of beets. celignis.comtaylorandfrancis.com Betacyanins are formed by the condensation of a cyclo-DOPA structure with betalamic acid. nih.govsci-hub.se Betalains are relatively stable in a pH range of 3-7, with optimal stability for betanin around pH 5-6, making them suitable as natural colorants in low-acidity foods. nih.gov Red beetroot is a rich source of betacyanins. celignis.commdpi.com
Table 3: Examples of Natural Deep-Red Pigments
| Pigment Class | Examples | Source Examples | Chemical Nature | Notes | Source |
| Carotenoids | Lycopene | Tomatoes, Gac fruit | Tetraterpenoid hydrocarbon | Color depends on conjugated system length | wikipedia.orgnih.gov |
| Anthocyanins | Cyanidin-3-glucoside | Grapes, Berries, Red Cabbage | Flavonoid glycosides | Color is pH-dependent (red at low pH) | nih.govbritannica.comiastate.edu |
| Betacyanins | Betanin | Beets, Some cacti, Amaranth | Indole-derived, contains betalamic acid | Red-violet; stable at pH 3-7 | celignis.comtaylorandfrancis.comnih.gov |
Visual Pigments and Retinal Chromophores
Visual pigments, also known as rhodopsins, are G-protein-coupled receptors found in the photoreceptor cells of the eye. They are responsible for capturing light and initiating the process of vision. nih.gov These pigments consist of a protein called opsin and a chromophore, which is typically a derivative of vitamin A, such as 11-cis-retinal (B22103) (A1 retinal) or 11-cis-3,4-dehydroretinal (A2 retinal). nih.gov
The absorption spectrum of visual pigments, and thus the range of light they can detect, is determined by the interaction between the opsin protein and the retinal chromophore. nih.gov While rhodopsin in most mammals primarily absorbs light outside the this compound range, some vertebrate visual pigments, particularly those utilizing the A2 retinal which has an additional double bond extending the π system, can absorb at longer wavelengths, including the this compound (up to 630 nm). nih.gov These are sometimes referred to as "this compound" cones. nih.gov
In some organisms, like the small white butterfly (Pieris rapae crucivora), spectral filtering by screening pigments can shift the effective spectral sensitivity of photoreceptors into the red and deep-red regions, even if the visual pigment itself has an absorption maximum at shorter wavelengths. biologists.comnih.govscienceopen.com For example, in this butterfly, a visual pigment with an absorption maximum at 563 nm can lead to photoreceptor sensitivities peaking at 620 nm (red) and 640 nm (deep-red) due to the presence of pale-red and deep-red screening pigments. biologists.comnih.gov
Table 4: Key Components of Visual Pigments
| Component | Description | Role in this compound Sensitivity | Source |
| Opsin | Protein component of visual pigments | Interacts with chromophore to tune absorption spectrum. | nih.gov |
| Retinal | Chromophore (e.g., 11-cis-retinal, 11-cis-3,4-dehydroretinal) | Absorbs light; A2 retinal can extend absorption into this compound. | nih.gov |
| Screening Pigments | Accessory pigments in some organisms (e.g., butterflies) | Can act as filters to shift photoreceptor sensitivity to this compound. | biologists.comnih.govscienceopen.com |
Historical Organic Deep-Red Pigments
Historical organic deep-red pigments were primarily derived from natural sources, including plants and insects. These pigments were highly valued for their intense color, although many were known to be less lightfast compared to their inorganic counterparts europa.euwikipedia.org. Research into these historical pigments often involves identifying their chemical composition and understanding their degradation mechanisms to aid in art conservation europa.eu.
Several notable historical organic deep-red pigments include:
Alizarin (B75676): Historically obtained from the roots of the madder plant (Rubia tinctorum), alizarin is a dihydroxyanthraquinone, specifically 1,2-dihydroxyanthraquinone nih.govebi.ac.ukwikipedia.org. It has been used as a red dye for textiles throughout history ebi.ac.ukwikipedia.org. Alizarin was the first natural dye to be synthesized in a laboratory in 1869 ebi.ac.ukwikipedia.orgwinsornewton.com. It is a key component in madder lake pigments, such as rose madder and alizarin crimson ebi.ac.ukwikipedia.org. Alizarin is slightly soluble in water and forms red-orange crystals nih.govwikipedia.org. Its color can change depending on pH, making it a pH indicator wikipedia.org.
Purpurin (B114267): Also extracted from the madder root, purpurin is another anthraquinone (B42736) derivative, specifically 1,2,4-trihydroxyanthraquinone wikipedia.orgwikidata.org. It is a naturally occurring red/yellow dye and a minor component of madder lake pigment wikipedia.orgwikidata.org. Purpurin forms orange-red needles and becomes red when dissolved in ethanol (B145695) wikipedia.org. It is soluble in chloroform (B151607) but insoluble in hexane (B92381) wikipedia.org.
Carminic Acid: This is the coloring principle of carmine (B74029), a vibrant red pigment derived from the dried bodies of the female cochineal insect (Dactylopius coccus) wikipedia.orgdrugfuture.comwikipedia.org. Carminic acid is a complex glucosidal hydroxyanthraquinone wikipedia.org. Its chemical structure consists of an anthraquinone core linked to a glucose sugar unit wikipedia.org. Carmine, the pigment, is an aluminum complex of carminic acid wikipedia.orgfao.org. Cochineal dyes have been used for textiles since at least 700 CE by natives of Peru wikipedia.org. Carminic acid is a red crystalline solid that has a this compound color in water and is yellow to violet in acid solutions drugfuture.com.
Tyrian Purple: While often described as purple, this historical dye/pigment derived from the secretions of certain sea snails (Murex species) can exhibit reddish-purple to red shades depending on the specific snail species and processing wikiwand.combbc.com. Its main colorant is 6,6′-dibromoindigo, a halogenated derivative of indigo (B80030) wikiwand.comresearchgate.net.
These historical organic pigments, while sometimes prone to fading compared to inorganic alternatives, provided intense and valuable red colors for art, textiles, and other applications for centuries before the advent of synthetic dyes and pigments in the 19th century europa.euwikipedia.orgwinsornewton.com. Research continues to explore their chemical properties and historical usage europa.euresearchgate.net.
Data Table: Historical Organic Deep-Red Pigments
| Compound Name | Source | Chemical Class | Molecular Formula | PubChem CID | Key Structural Features |
| Alizarin | Madder root | Anthraquinone | C₁₄H₈O₄ | 6293 | 1,2-dihydroxyanthraquinone |
| Purpurin | Madder root | Anthraquinone | C₁₄H₈O₅ | 6683 | 1,2,4-trihydroxyanthraquinone |
| Carminic Acid | Cochineal insect | Anthraquinone glycoside | C₂₂H₂₀O₁₃ | 10255083, 14749 | Hydroxyanthraquinone linked to glucose sugar unit |
| Tyrian Purple | Murex sea snails | Indigo derivative | C₁₆H₈Br₂N₂O₂ | 5491378 | 6,6′-dibromoindigo (component) |
Advanced Synthetic Methodologies for Deep Red Chemical Compounds
Precision Organic Synthesis for Tailored Deep-Red Dyes and Emitters
Precision organic synthesis plays a vital role in creating deep-red organic dyes and emitters with desired photophysical properties. This involves meticulous control over molecular structure to engineer the energy gap and enhance photoluminescence quantum yields (PLQYs).
Rational Design for Energy Gap Engineering and Red-Shifted Emission
Rational design is a key approach to achieve red-shifted emission in organic dyes and emitters. This strategy focuses on tailoring the molecular structure to reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is the minimum energy required for intramolecular electron transition. mdpi.comacs.org A smaller HOMO-LUMO gap leads to the absorption and emission of lower-energy photons, thus shifting the emission towards the red and deep-red regions of the spectrum. acs.org
Common strategies for energy gap engineering include extending the π-conjugation system, modifying electron-donor and electron-acceptor groups, and replacing central heteroatoms in dye cores such as xanthene, coumarin (B35378), and naphthalene. rsc.org For instance, incorporating strong electron-donor and electron-acceptor groups linked by a π-conjugated system (D-π-A or push-pull dyes) facilitates intramolecular charge transfer (ICT), which can significantly red-shift absorption and emission. mdpi.comacs.orgresearchgate.net The extent of the red-shift is influenced by the strength of the donor and acceptor groups and the length and nature of the π-bridge. acs.org
Another approach involves ring fusion or annelation, which extends the π-system and can lead to narrower band gaps and strong absorption in the red/near-infrared (NIR) region. rsc.org Replacing heteroatoms within the core structure, such as substituting the central oxygen atom in rhodamine dyes with silicon or phosphorus, has also been shown to induce significant red-shifts in emission maxima. rsc.org For example, replacing the oxygen with silicon resulted in an emission shift from 571 nm to 664 nm, while replacement with phosphorus shifted it to 723 nm. rsc.org
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are increasingly used in rational design to predict the electronic structure, HOMO-LUMO energy gaps, and spectral properties of candidate molecules before synthesis, allowing for more efficient identification of promising structures for deep-red emission. rsc.orgacs.org
Approaches for Enhanced Photoluminescence Quantum Yields (PLQYs)
Achieving high photoluminescence quantum yields (PLQYs) is crucial for the efficiency of deep-red emitters. PLQY represents the ratio of emitted photons to absorbed photons. Low PLQY indicates significant non-radiative energy loss pathways. acs.org
Several synthetic and post-synthetic strategies are employed to enhance PLQYs in deep-red organic dyes and nanomaterials. In organic dyes, minimizing non-radiative decay pathways, such as internal conversion and intersystem crossing, is critical. Molecular rigidity can play a role in reducing non-radiative losses by restricting molecular vibrations and rotations. researchgate.net
For quantum dots, surface passivation is a key technique to reduce surface defects that act as trap states, leading to non-radiative recombination. mdpi.comnih.gov Growing a shell of a wider bandgap semiconductor material around the core quantum dot is a common and effective passivation method. mdpi.comresearchgate.net For example, coating CdTe/CdS quantum dots with a thin layer of ZnS shell enhanced the PLQY from 57% to 64% for emissions in the 650-660 nm range. mdpi.com Similarly, growing a ZnSe shell on CsPbI₃ quantum dots resulted in a PLQY of 96%. mdpi.com
In some cases, doping with certain ions can also improve crystallization and reduce defect density, leading to enhanced PLQY. rsc.orgnih.govcas.cn For instance, Mn²⁺ doping in CsPbI₃ quantum dots synthesized via a modified hot injection method improved the PLQY to 58% at 681 nm. rsc.org
Aggregation-induced emission (AIE) is another phenomenon exploited to achieve high PLQYs, particularly in the solid state or in aggregated forms, where restricted molecular motion suppresses non-radiative decay. acs.org
Synthesis of Spiro-Acridine Based Molecules
Spiro-acridine based molecules have emerged as a promising class of materials for deep-red emission, particularly in the context of Thermally Activated Delayed Fluorescence (TADF) emitters. researchgate.netacs.org The spiro linkage provides a rigid, non-planar structure that can help minimize non-radiative decay pathways and facilitate efficient TADF. researchgate.netsnu.ac.kr
The synthesis of spiro-acridine derivatives typically involves coupling reactions to construct the spirocyclic system with an acridine (B1665455) unit and incorporating appropriate electron-donor and acceptor moieties to tune the electronic properties and achieve deep-red emission. researchgate.netsnu.ac.kr For example, rigid and electron-rich donor moieties based on spiro-acridine frameworks fused with benzothiophene (B83047) units have been synthesized and combined with rigid acceptors like acenaphtho[1,2-b]quinoxaline-9,10-dicarbonitrile (B389719) (ANQDC) to yield red TADF emitters. researchgate.net
Research findings indicate that the choice of donor and acceptor units significantly impacts the photophysical properties and device performance of spiro-acridine based emitters. snu.ac.kr For instance, combining a strong electron donor (phenoxazine) with an anthracenone (B14071504) acceptor in a spiro-type structure resulted in a high PLQY of 71%. snu.ac.kr Studies also suggest that the bending degree of the acridine unit in the excited state can influence non-radiative energy loss. acs.org
Synthesis of Coumarin-Hemicyanine Structures
Hybrid structures combining coumarin and hemicyanine moieties have been developed to achieve deep-red emission with large Stokes shifts. researchgate.netmdpi.commdpi.com Coumarin derivatives are known for their tunable fluorescence properties, while hemicyanines are a class of polymethine dyes often used for longer wavelength emission. mdpi.comnih.gov
The synthesis of coumarin-hemicyanine dyes typically involves the condensation of a coumarin derivative with a reactive intermediate derived from a heterocyclic salt, forming a polymethine bridge that connects the two units. mdpi.comnih.gov This hybridization strategy extends the π-conjugation and facilitates intramolecular charge transfer, leading to red-shifted emission. researchgate.netmdpi.com
An example involves the reaction of a diethylaminocoumarin-aldehyde with a functionalized indole (B1671886) quaternary ammonium (B1175870) salt to obtain a coumarin-hemicyanine dye with deep-red emission at 667 nm and a large Stokes shift of 287 nm. mdpi.com The introduction of functional groups, such as sulfonate, can also enhance water solubility, which is beneficial for biological applications. mdpi.com
Research shows that the specific amino substituents and the extent of conjugation in these hybrid structures influence their photophysical properties and potential applications, such as live-cell imaging. researchgate.netresearchgate.net
Controlled Synthesis of Deep-Red Emitting Nanomaterials
Controlled synthesis is essential for producing deep-red emitting nanomaterials, particularly quantum dots (QDs), with precise size, shape, and composition, which directly influence their emission wavelength and efficiency.
Hot Injection Methods for Deep-Red Quantum Dots
The hot injection method is a widely used technique for the synthesis of high-quality colloidal semiconductor quantum dots, including those emitting in the deep-red region. mdpi.comnih.govwikipedia.org This method involves the rapid injection of one or more precursors into a hot solution containing other precursors and stabilizing ligands. nih.gov The rapid injection leads to a burst of nucleation, followed by controlled growth of the nanocrystals, resulting in relatively monodisperse QDs. nih.gov
For deep-red emitting quantum dots, materials like CdSe, CdTe, InP, and perovskites such as CsPbI₃ are commonly synthesized using variations of the hot injection method. acs.orgmdpi.comacs.orgacs.org The emission wavelength of quantum dots is highly size-dependent due to the quantum confinement effect; larger dots generally emit at longer wavelengths. acs.orgmdpi.comacs.org Therefore, controlling the reaction temperature, precursor concentration, injection rate, and reaction time in the hot injection process allows for tuning the size of the QDs and, consequently, their emission color. acs.orgmdpi.comacs.org
For example, Protesescu et al. synthesized CsPbX₃ (X = Cl, Br, I) QDs via hot injection, and by modifying the injection temperature and halide composition, they could tune the photoluminescence across the visible spectrum (410–700 nm) with high PLQY. mdpi.com In the synthesis of CdTe/CdS QDs, controlling the amount of Te precursor allowed for obtaining small CdTe cores that showed a larger redshift after shell coating. mdpi.com
Modified hot injection methods have been developed to address challenges such as byproduct formation and to improve the dissolution of precursors. rsc.orgacs.org Using strongly electrostatic potential solvents instead of traditional solvents like octadecene (ODE) has been shown to prevent byproduct formation and promote precursor dissolution, leading to uniform-sized CsPbI₃ QDs with high PLQY for pure-red emission. acs.org Doping with ions like Mn²⁺ during the modified hot injection synthesis can also improve crystallization and enhance PLQY. rsc.org
While effective for producing high-quality QDs on a laboratory scale, scaling up the hot injection method for industrial production can be challenging due to the requirement for rapid and homogeneous mixing in large volumes. nih.gov Alternative and modified approaches are being explored to address these scale-up issues. nih.govwikipedia.org
Data Table: Examples of Deep-Red Emitters and Their Properties
| Compound Type | Structure/Composition | Synthesis Method | Emission Wavelength (nm) | PLQY (%) | Key Features/Notes | Source |
| Perovskite Quantum Dots | CsPbI₃ | Hot Injection | 410–700 (tunable) | Excellent | Tunable emission by temperature/halide composition. mdpi.com | mdpi.com |
| Perovskite Quantum Dots | CsPb₀.₉₇₇Mn₀.₀₂₃I₃ | Modified Hot Injection | 681 | 58 | Mn²⁺ doping improves crystallization. rsc.org | rsc.org |
| Perovskite Quantum Dots | CsPbI₃ | Low-Temperature Hot Injection | ~630 | 97 | Uses electrostatic potential solvent for uniformity. acs.org | acs.org |
| Core/Shell Quantum Dots | InP/ZnSe/ZnSeS/ZnS | Multi-shell synthesis | 680 | 95 | High PLQY for deep-red InP QDs. mdpi.com | mdpi.com |
| Core/Shell Quantum Dots | CdTe/CdS/ZnS | Hot Injection + ZnS shell growth | 650–660 (shifted) | 64 | ZnS shell enhances PLQY. mdpi.com | mdpi.com |
| Core/Shell Quantum Dots | CdTe/CdSe (Type-II) | Green Process | 642, 664, 689 | - | Used in high-efficiency deep-red QLEDs. researchgate.net | researchgate.net |
| Organic Dye (Coumarin-Hemicyanine) | Coumarin-Hemicyanine based probe W | Condensation | 667 | - | Large Stokes shift (287 nm). mdpi.com | mdpi.com |
| Organic Dye (Spiro-Acridine TADF) | ANQDC-PSTA | Synthesis (D-A type) | 622 (EL peak), 646 (deep-red EL) | High PLQY | High EQE in OLEDs. researchgate.net | researchgate.net |
| Organic Dye (Spiro-Acridine TADF) | DBPz-2spAc | Synthesis | Deep Red | Enhanced in solid state | Aggregation-induced emission enhancement. acs.org | acs.org |
| Upconversion Nanoparticles | NaYF₄:Yb/Er | Mn²⁺ doping | 650–670 (pure dark red) | - | Mn²⁺ doping controls emission color and phase. nih.govcas.cn | nih.govcas.cn |
| Xanthene Dye | H-hNR, TF-hNR | Efficient method | Deep-red and NIR | High | High fluorescence quantum yields. acs.org | acs.org |
Note: PLQY values can be highly dependent on the specific synthesis conditions and measurement environment.
Strategies for Size and Compositional Tuning of Deep-Red Nanocrystals
Semiconductor nanocrystals (NCs), or quantum dots (QDs), are particularly attractive for deep-red emission due to their tunable wavelength, narrow emission linewidth, and high luminescence efficiency. The optical properties of NCs can be precisely controlled by manipulating their size and chemical composition, as well as by constructing heterostructures or introducing impurities. mdpi.com
Size Tuning: The quantum confinement effect dictates that the band gap energy, and thus the emission wavelength, of semiconductor NCs is inversely related to their size. Smaller nanocrystals typically exhibit a blue-shifted emission, while larger ones show a red-shifted emission. This principle is widely utilized to tune the emission color. For instance, the photoluminescence (PL) wavelength of CsPbI₃ NCs synthesized by a hot injection method was shown to shift from a blue-shifted emission at lower reaction temperatures (smaller size) towards the bulk crystal PL wavelength (~717 nm) as the reaction temperature increased (larger size). nih.gov
Compositional Tuning: Adjusting the elemental composition of multicomponent nanocrystals provides another powerful handle for tuning their optical properties. This is particularly relevant for deep-red emission, especially in materials like I-III-VI semiconductor NCs. acs.org For example, Cu-In-Zn-S QDs have demonstrated emission tunable from green to near-infrared by varying the elemental composition and size. Specifically, a Cu/Zn ratio of 1:1 resulted in a PL peak around 700 nm, which blue-shifted as the Zn content increased. mdpi.com Similarly, the addition of Sn in CuInS₂/ZnS QDs has been shown to decrease the band gap, shifting the PL peak from 628 nm to 785 nm with increasing Sn content, enabling tunable deep-red and near-infrared emission. mdpi.com
The synthesis of multicomponent nanocrystals presents challenges due to the presence of multiple metal precursors. Strategies like employing long-chain thiols can be critical in balancing the reactivity of different metal ions, as seen in the synthesis of CuInS₂ NCs where an excess of dodecanethiol was necessary to balance the reactivity between Cu⁺ and In³⁺. acs.org Another approach involves using metal precursors that already contain metal-sulfur bonds to facilitate controlled growth and composition. acs.org
Perovskite nanocrystals, such as CsPbX₃ (where X is a halide), also offer wavelength tunability by varying the halide composition. nih.gov While mixing halogens allows for band gap tuning, pure-halide perovskite NCs are often preferred to avoid instability issues like phase segregation caused by ion migration in mixed-halide systems under external stimuli. nih.gov
Coordination Chemistry for Deep-Red Organometallic Complexes
Coordination and organometallic chemistry play a crucial role in the design and synthesis of deep-red emitting complexes, particularly phosphorescent emitters. The photophysical properties of these complexes, including their emission wavelength and efficiency, are highly dependent on the judicious selection and design of ligands and metal centers. nih.gov
Ligand Design and Metal Center Selection for Tunable Deep-Red Phosphorescence
The design of ligands is pivotal in tailoring the properties of organometallic complexes for deep-red phosphorescence. nih.gov By modifying the cyclometalating ligands and bridging ligands, as well as the structural configurations, the properties of these complexes can be significantly tuned. researchgate.net For instance, increasing the conjugation on the heterocycle within cyclometalating ligands can stabilize the ligand-centered LUMO, decrease the HOMO-LUMO gap, and facilitate phosphorescence at longer wavelengths, including the deep-red region. acs.org
Electron-rich ancillary ligands can also influence the emission color and excited-state dynamics. acs.orgrsc.org For example, in cyclometalated iridium complexes, the photoluminescence wavelength can be sensitive to the electron-richness of the ancillary ligand, leading to deep-red luminescence for certain ligands. rsc.org Sterically encumbering substituents on the ancillary ligand have been shown to improve photoluminescence quantum yields in deep-red phosphors, potentially by enhancing the radiative rate constant or reducing the non-radiative rate constant. rsc.org
While iridium(III) complexes are widely studied for phosphorescence, complexes of other transition metals, such as platinum(II), have also shown promise for deep-red and near-infrared emission. rsc.org
Synthesis of Binuclear and Half-Lantern Pt(II) Complexes
Binuclear platinum(II) complexes, particularly those with a "half-lantern" structure, have garnered significant attention for their deep-red to near-infrared phosphorescence. researchgate.netchemrxiv.org These complexes typically feature two platinum centers bridged by ligands and can exhibit strong metal-metal interactions, which play a crucial role in their photophysical properties. researchgate.netchemrxiv.orgscilit.com
The synthesis of half-lantern binuclear Pt(II) complexes often involves the reaction of a platinum precursor, such as a cyclometalated platinum(II) complex, with bridging ligands. For example, a series of half-lantern binuclear [Pt(piq)(μ-N^S)]₂ complexes (where piq is 1-phenylisoquinolinate and N^S represents a bridging thiolate ligand) were synthesized by reacting [Pt(piq)Cl(DMSO-κS)] with the corresponding thiol in the presence of a base. chemrxiv.org These complexes exhibit a half-lantern disposition with two "Pt(piq)" fragments connected by a double pyridine (B92270) thiolate bridge and display short Pt-Pt distances. chemrxiv.org
The photophysical properties of these binuclear complexes are highly tunable by modifying the bridging ligands and cyclometalating ligands. researchgate.net The presence of strong Pt-Pt interactions can lead to pronounced metal-metal-to-ligand charge transfer (MMLCT) transitions, contributing to the observed deep-red emission. scilit.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to understand the nature of the emitting excited states, which are often related to ³MMLCT transitions. chemrxiv.org
The synthesis of different isomers (e.g., syn- and anti-) can also influence the emission properties. In some cases, the syn-isomer has been observed to exhibit a red-shifted emission compared to the anti-isomer, despite having a longer intramolecular Pt-Pt distance, highlighting the complex relationship between structure and photophysics. mdpi.com
Solid-State Reaction Techniques for Deep-Red Phosphors
Solid-state reaction is a widely employed method for synthesizing deep-red phosphors, particularly those based on metal oxides doped with transition metal ions like Mn⁴⁺ or rare-earth ions like Eu³⁺. This high-temperature technique typically involves mixing stoichiometric amounts of solid precursor materials and firing them at elevated temperatures to induce a reaction and form the desired crystalline phosphor material. worldscientific.comjru-b.com
Examples of deep-red phosphors synthesized by solid-state reaction include Li₂MgGeO₄:Mn⁴⁺ and SrLaAlO₄:Mn⁴⁺. worldscientific.comrsc.org For Li₂MgGeO₄:Mn⁴⁺, the synthesis is carried out by a high-temperature solid-state reaction in air. worldscientific.com The resulting phosphor exhibits a strong PL band around 671 nm, attributed to the ²E → ⁴A₂ transition of the Mn⁴⁺ ion. worldscientific.com Similarly, SrLaAlO₄:Mn⁴⁺ deep-red emitting phosphors have been successfully synthesized via a traditional solid-state reaction method. rsc.org
Another example is the synthesis of Eu³⁺ doped phosphors like Li₄SrCa(SiO₄)₂:Eu³⁺ using the solid-state reaction method at high temperatures. jru-b.com This technique is commonly used for synthesizing silicate (B1173343) phosphors and can yield materials with desired phases and luminescence characteristics. jru-b.com The emission in Eu³⁺ doped phosphors often arises from transitions like ⁵D₀-⁷Fⱼ (j=0,1,2,3,4), with peaks in the orange-red to deep-red region. jru-b.com
While conventional solid-state reaction is effective, modified approaches can enhance phosphor properties. For instance, a modified solid-state method involving mixing with MgO improved the photoluminescence efficiency of CaAl₁₂O₁₉:Mn⁴⁺ red phosphors. researchgate.net The influence of factors like doping concentration and sintering temperature are critical in optimizing the properties of phosphors synthesized by solid-state reactions. researchgate.net
The solid-state reaction method is also used for synthesizing other deep-red emitting materials, such as Ca₁₄Al₁₀Zn₆O₃₅:Mn⁴⁺, although other methods like coprecipitation can sometimes yield higher luminescence intensity. researchgate.net
Table: Selected Deep-Red Related Chemical Compounds and PubChem CIDs
Fundamental Photophysical and Electronic Mechanisms of Deep Red Emission and Absorption
Quantum Confinement Effects in Deep-Red Nanocrystals
Semiconductor nanocrystals, also known as quantum dots (QDs), are a prominent class of deep-red emitters whose optical properties are dictated by the principles of quantum confinement. oejournal.orgmdpi.com When the physical size of a semiconductor crystal is reduced to the order of its exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material transform into discrete, quantized energy levels. osti.gov This quantum confinement effect allows for the precise tuning of the emission wavelength by simply altering the size of the nanocrystal; smaller nanocrystals exhibit a blue-shifted emission, while larger ones emit at longer, red-shifted wavelengths. osti.gov
The generation of deep-red emission in nanocrystals is achieved by carefully controlling their size and composition. For instance, cadmium selenide (CdSe) and indium phosphide (InP) QDs can be synthesized to emit in the deep-red region by growing larger nanocrystals. mdpi.com However, achieving high photoluminescence quantum yields (PLQYs) in large QDs can be challenging due to the increased probability of surface defects which act as non-radiative recombination centers. mdpi.com To circumvent this, core-shell heterostructures are often employed. A wider bandgap semiconductor material is grown as a shell around the core nanocrystal, effectively passivating surface defects and confining the exciton within the core, thereby enhancing the PLQY. mdpi.com For example, CdTe/CdSe core/shell QDs have been fabricated to produce deep-red emission with a maximum external quantum efficiency (EQE) of 6.19% at 689 nm. mdpi.com Similarly, InP/ZnS core/shell QDs have been synthesized to emit in the deep-red, although achieving high PLQYs remains a challenge due to lattice mismatch. mdpi.com
Recent advancements have also focused on colloidal quantum wells (CQWs), which are two-dimensional nanocrystals. These materials exhibit strong quantum confinement in the thickness direction, leading to narrow emission linewidths. acs.orgbilkent.edu.tr By engineering (CdSe/CdS)@(CdS/CdZnS) core/crown@shell hetero-CQWs, researchers have achieved high-performance deep-red light-emitting diodes (LEDs) with a maximum EQE of 9.89% and highly saturated emission. acs.orgbilkent.edu.tr Perovskite nanocrystals, such as CsPbI3, also show promise as deep-red emitters due to their excellent optical properties and tunable emission through quantum confinement. osti.gov
| Material Composition | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Synthesis Method |
| CdTe/CdSe | 689 | - | - | - |
| InP/ZnS | 670 | 43 | 16 | - |
| (CdSe/CdS)@(CdS/CdZnS) CQWs | ≥660 | - | - | Colloidal Atomic Layer Deposition and Hot Injection |
| CsPbI3 | 648 - 692 | - | - | Hot Injection |
Excited-State Intramolecular Proton Transfer (ESIPT) and Double Proton Transfer (ESDPT) in Deep-Red Organic Systems
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to large Stokes shifts and dual emission, properties that are highly desirable for various applications. mdpi.com The process involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. This ultrafast tautomerization leads to the formation of an excited-state tautomer with a significantly different electronic structure and a lower energy level, resulting in a red-shifted emission. oejournal.orgoejournal.org
While ESIPT is a powerful tool for tuning emission color, achieving deep-red emission solely through a single proton transfer can be challenging. A more effective strategy for pushing the emission further into the red and near-infrared (NIR) regions is Excited-State Double Proton Transfer (ESDPT). oejournal.orgoejournal.org In ESDPT, two protons are transferred within the molecule in the excited state, leading to a greater redistribution of electron density and a more significant lowering of the excited-state energy level. oejournal.orgoejournal.org This results in a substantial bathochromic shift of the fluorescence, often into the deep-red and NIR regions. oejournal.orgoejournal.org
A "merging two in one" strategy has been successfully employed to design centrosymmetric molecules capable of ESDPT and deep-red lasing. oejournal.org In these systems, two ESIPT-active units are incorporated into a single molecular framework. Upon excitation, the molecule undergoes a two-step ESDPT process, forming two tautomeric states, TA* and TB. The emission from the TB state is significantly red-shifted compared to the single proton transfer tautomer, enabling deep-red and NIR emission. oejournal.orgoejournal.org For example, molecules like DHN-DJP have been designed to exhibit ESDPT, leading to lasing action around 720 nm. oejournal.org
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) |
| HPMP | ~440 | - | - | - |
| HPPP | ~440 | - | - | - |
| HPJP | 475 | - | - | - |
| DHN-DMP | 500 | ~720 (lasing) | - | - |
| DHN-DPP | 500 | ~720 (lasing) | - | - |
| DHN-DJP | 535 | ~720 (lasing) | - | - |
Hybridized Local and Charge-Transfer (HLCT) States in Deep-Red Fluorophores
Hybridized Local and Charge-Transfer (HLCT) is a state-of-the-art mechanism for designing highly efficient fluorescent materials, including those emitting in the deep-red. nih.govchinesechemsoc.orgnih.gov This concept addresses a fundamental limitation of traditional donor-acceptor (D-A) fluorophores, where the emission often originates from a pure intramolecular charge-transfer (CT) state. While CT states are crucial for achieving red-shifted emission, they typically suffer from low photoluminescence quantum yields (PLQYs) due to the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which leads to a small oscillator strength. nih.gov
In HLCT fluorophores, the lowest singlet excited state (S₁) possesses a mixed character of both a locally-excited (LE) state and a CT state. chinesechemsoc.orgnih.gov The LE component, typically associated with a π-π* transition on a large conjugated segment, provides a high oscillator strength and thus a high radiative decay rate. The CT component, arising from electron transfer from a donor to an acceptor unit, facilitates the red-shifted emission. By carefully balancing the contributions of the LE and CT states, it is possible to achieve both high efficiency and deep-red emission. chinesechemsoc.orgnih.gov
The degree of hybridization can be tuned by modulating the molecular geometry, such as the torsional angle between the donor and acceptor moieties. chinesechemsoc.org A larger dihedral angle generally favors a greater CT character, leading to a more red-shifted emission but potentially lower efficiency. Conversely, a smaller dihedral angle enhances the LE character, resulting in higher efficiency but a blue-shifted emission. The introduction of π-spacers between the donor and acceptor can also be used to fine-tune the HLCT character. nih.gov For instance, the fluorophore TPECNz, a D-A-D type molecule, exhibits combined AIE and HLCT features, leading to strong deep-red emission and an EQE of 3.32% in a non-doped OLED. nih.gov Another example, BPTCz, utilizes π-spacers to enhance the LE character, resulting in a high PLQY of over 90% and a remarkable EQE of up to 19.5% in a doped OLED. nih.gov
| Fluorophore | Emission Peak (nm) | PLQY (%) | EQE (%) | Device Type |
| TPECNz | 659 | - | 3.32 | Non-doped OLED |
| BCz | 590 | - | 9.3 | Doped OLED |
| BTCz | 614 | - | 7.3 | Doped OLED |
| p-2CzBT | - | 98.5 (doped film) | 15.0 | Doped OLED |
| BPTCz | 564 | 90.6 (neat film) | 19.5 | Doped OLED |
Intramolecular Charge Transfer (ICT) and Through-Space Charge Transfer (TSCT) Mechanisms for Deep-Red Shifts
Intramolecular Charge Transfer (ICT) is a fundamental process in many deep-red emitting molecules. ossila.comnih.gov It involves the photoinduced transfer of an electron from an electron-donating (D) part of a molecule to an electron-accepting (A) part. ossila.com This charge redistribution in the excited state leads to a large change in the dipole moment and a significant stabilization of the excited state, resulting in a red-shifted emission. The extent of the red-shift is highly dependent on the strength of the donor and acceptor units and the polarity of the surrounding medium. ossila.com For deep-red emission, strong donor and acceptor moieties are typically required to achieve a small energy gap. nih.gov
The ICT process can occur through two primary pathways: through-bond charge transfer (TBCT) and through-space charge transfer (TSCT). ossila.comrsc.orgacs.org In TBCT, the donor and acceptor are connected by a π-conjugated bridge, and the electron transfer occurs along this covalent pathway. ossila.com While effective for red-shifting the emission, strong D-A interactions in TBCT systems can sometimes lead to a decrease in the oscillator strength and, consequently, a lower PLQY. rsc.org
TSCT offers an alternative and often more effective strategy for designing deep-red emitters. rsc.orgacs.org In TSCT molecules, the donor and acceptor units are not directly conjugated but are held in close spatial proximity by a rigid, non-conjugated scaffold. rsc.orgacs.org The charge transfer occurs directly through space, bypassing the covalent framework. This spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) in TSCT systems can lead to a very small singlet-triplet energy gap (ΔE_ST), which is beneficial for thermally activated delayed fluorescence (TADF). rsc.orgacs.org Moreover, by decoupling the donor and acceptor electronically, TSCT can mitigate the reduction in oscillator strength often seen in strong TBCT systems, leading to higher PLQYs. The efficiency of TSCT is highly sensitive to the distance and orientation between the donor and acceptor moieties. rsc.org For instance, in donor-carbazole-acceptor systems, it has been shown that for strong donor-acceptor pairs, TSCT interactions dominate, leading to efficient TADF. rsc.org
Triplet State Dynamics and Thermally Activated Delayed Fluorescence (TADF) in Deep-Red Emitters
In organic light-emitting diodes (OLEDs), the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons. researchgate.net Conventional fluorescent materials can only utilize the singlet excitons for light emission, limiting the internal quantum efficiency (IQE) to a theoretical maximum of 25%. researchgate.net Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, enabling IQEs approaching 100%. researchgate.netnih.govmdpi.com This is achieved through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are up-converted to emissive singlet excitons using thermal energy. researchgate.netnih.gov
A key requirement for efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), typically less than 0.2 eV. nih.govresearchgate.net This small energy difference allows for efficient RISC at room temperature. nih.gov In the context of deep-red emitters, achieving a small ΔE_ST while maintaining a low-energy emission is a significant challenge due to the "energy gap law," which states that the non-radiative decay rate increases as the energy gap between the excited state and the ground state decreases. researchgate.net
| Emitter | Emission Peak (nm) | ΔE_ST (eV) | PLQY (%) | EQE (%) |
| DPTZ-DBTO2 | - | - | - | - |
| DBPz-2spAc | - | - | - | - |
Metal-to-Ligand Charge Transfer (MLCT) and Metal-Metal-to-Ligand Charge Transfer (MMLCT) in Deep-Red Organometallic Complexes
Organometallic complexes, particularly those of heavy transition metals like iridium(III) and ruthenium(II), are well-known for their strong and long-lived emission, which often arises from metal-to-ligand charge transfer (MLCT) excited states. acs.orgnih.govrsc.org In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. acs.orgnih.gov The energy of this transition, and thus the color of the emission, can be finely tuned by modifying the electronic properties of both the metal center and the ligands. mdpi.comosti.gov
To achieve deep-red emission from MLCT states, ligands with low-lying π* orbitals and/or metals with high-lying d-orbitals are employed. osti.gov This combination reduces the energy gap for the MLCT transition. For instance, extending the π-conjugation of the ligands or using strongly electron-donating ancillary ligands can effectively lower the energy of the MLCT state, pushing the emission into the deep-red. rsc.orgosti.gov A series of zwitterionic iridium(III) complexes, [Ir(C^N)₂bqdc], have been synthesized that exhibit pure deep-red emission with high quantum yields and long lifetimes. rsc.org The emission in these complexes originates from a triplet MLCT (³MLCT) state. rsc.org
While complexes of second and third-row transition metals have been extensively studied, there is a growing interest in developing deep-red emitters based on earth-abundant first-row transition metals like iron(II). nih.govnih.gov A major challenge with iron(II) complexes is the presence of low-lying, non-emissive metal-centered (MC) states that rapidly quench the MLCT emission. nih.govnih.gov However, by using strongly σ-donating ligands and extended π-conjugated systems, it is possible to destabilize the MC states and stabilize the MLCT states, leading to longer excited-state lifetimes and observable emission. nih.gov The supermolecular iron(II) chromophore, FeNHCPZn, for example, exhibits a remarkably long ³MLCT lifetime of 160 ps and deep-red phosphorescence. nih.gov
In some multinuclear complexes, a related mechanism called metal-metal-to-ligand charge transfer (MMLCT) can occur, where the excited electron originates from a molecular orbital with significant metal-metal bonding character.
| Complex | Emission Peak (nm) | Quantum Yield (%) | Lifetime (µs) |
| [Ir(ppy)₂bqdc] | - | 34.0 (in deoxygenated DMSO) | 1.13 |
| [Ir(phq)₂bqdc] | - | 10.6 (in deoxygenated DMSO) | 1.11 |
| [Ir(bzq)₂bqdc] | - | 26.6 (in deoxygenated DMSO) | 1.72 |
| FeNHCPZn | - | - | 0.00016 |
Aggregation-Induced Emission (AIE) Mechanisms in Deep-Red Luminogens
Most conventional organic fluorophores suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their emission intensity decreases or is completely quenched in the aggregated state or at high concentrations. nih.govmdpi.com This is a major limitation for applications in solid-state devices like OLEDs. In 2001, a counterintuitive phenomenon termed Aggregation-Induced Emission (AIE) was discovered, where certain molecules, called AIE luminogens (AIEgens), are non-emissive in dilute solutions but become highly luminescent upon aggregation. nih.govacs.org
The most widely accepted mechanism for AIE is the restriction of intramolecular motions (RIM). nih.govacs.org In solution, AIEgens possess flexible molecular structures with rotating or vibrating components that provide efficient non-radiative decay pathways for the excited state, thus quenching the fluorescence. nih.govacs.org In the aggregated state, these intramolecular motions are physically restricted, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, leading to strong emission. nih.govacs.org
The AIE effect is a powerful strategy for developing highly efficient deep-red and NIR emitters for solid-state applications. researchgate.net By incorporating AIE-active moieties into the molecular design, the ACQ effect can be effectively suppressed, leading to bright emission in the solid state. researchgate.net The design of deep-red AIEgens often involves creating molecules with a large π-conjugated system and propeller-like structures that promote the RIM mechanism. For example, molecules based on tetraphenylethene (TPE), a well-known AIEgen, can be functionalized with strong donor and acceptor groups to shift the emission into the deep-red region while maintaining high solid-state efficiency. researchgate.net The combination of AIE with other mechanisms, such as TADF and HLCT, has proven to be a particularly effective strategy for creating high-performance deep-red OLEDs. researchgate.netnih.gov
Conformational Control and Electrostatic Steering in Deep-Red Pigments
The absorption and emission wavelengths of chromophores are profoundly influenced by their three-dimensional structure and the surrounding electrochemical environment. For pigments that operate in the deep-red portion of the electromagnetic spectrum, precise manipulation of these factors is a critical mechanism for tuning their optical properties. Specifically, conformational control, which dictates the geometry of the pigment molecule, and electrostatic steering, which involves interactions with the local environment, are two intertwined phenomena that govern the energy gap between the molecule's ground and excited states.
A primary example of this mechanism is observed in visual cone pigments responsible for deep-red light perception. These pigments utilize a single type of chromophore, yet can absorb light across a wide spectral range. nih.gov This spectral tuning is achieved by the protein environment (opsin) forcing the chromophore, a derivative of retinal, into specific conformations. nih.gov
Conformational Control:
The geometry of a chromophore, particularly the planarity of its conjugated π-system, directly impacts its electronic energy levels. In many visual pigments, the retinal chromophore is found in a 6-s-cis conformation. nih.govnih.gov However, theoretical investigations and spectral analyses indicate that deep-red cone pigments select for a less stable, higher-energy 6-s-trans conformation of the retinal chromophore's ring geometry. nih.gov
By forcing the chromophore into this specific 6-s-trans arrangement, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This reduction in the energy gap results in the molecule absorbing lower-energy photons, causing a significant bathochromic (red) shift in its absorption maximum. nih.gov Research has quantified this shift, demonstrating that the selection of a 6-s-trans geometry red-shifts A1 pigments by approximately 50 nm and A2 pigments by about 100 nm, pushing their absorption into the deep-red region. nih.gov
This principle extends beyond biological systems. In synthetic organic co-crystals, the solid-state superstructure and molecular packing dictate the photophysical properties. Different donor-acceptor stoichiometries can lead to varied intermolecular charge-transfer interactions, resulting in conformations that produce more red-shifted absorption and emission spectra, with some co-crystals exhibiting deep-red fluorescence. researchgate.net
Electrostatic Steering:
The mechanism by which a protein or a crystal lattice enforces a specific, often less favorable, conformation on a chromophore is primarily through electrostatic interactions. This process, known as electrostatic steering, involves the strategic placement of charged or polar amino acid residues or molecules within the chromophore's binding pocket. nih.govnih.gov
In deep-red cone pigments, homology models have shown that the protein cavity uses electrostatic forces to guide the retinal chromophore into the 6-s-trans conformation. nih.gov This electrostatic environment not only stabilizes this specific geometry but also directly influences the electronic distribution of the chromophore in both its ground and excited states. nih.govfrontiersin.org For instance, negatively charged groups located near the β-ionone ring of the retinal chromophore can stabilize the excited state, where positive charge becomes more delocalized towards the ring, thus leading to a red shift. nih.gov Conversely, placing polar groups near the Schiff base end of the chromophore can result in a blue shift. nih.gov
The interplay between conformational locking and the electrostatic landscape is therefore a fundamental strategy employed in both natural and synthetic systems to create pigments with finely tuned absorption and emission profiles in the deep-red and near-infrared regions.
Data Tables
Table 1: Effect of Retinal Conformation on Pigment Absorption
This table details the calculated red shift in the absorption maximum (λmax) when visual pigments select for a 6-s-trans chromophore conformation compared to the more common 6-s-cis geometry. Data is derived from nomographic spectral analysis of A1 and A2 cone pigments. nih.gov
| Pigment Type | Chromophore | Conformational Change | Wavenumber Shift (cm⁻¹) | Wavelength Shift (nm) |
| M/LWS A1 | 11-cis-retinal (B22103) | 6-s-cis to 6-s-trans | ~1500 | ~50 |
| A2 | 11-cis-3,4-dehydroretinal | 6-s-cis to 6-s-trans | ~2700 | ~100 |
Table 2: Photophysical Properties of Deep-Red Emissive Organic Co-Crystals
This table presents the emission properties of two organic co-crystals, CNC-T and CNC-Q, formed from a naphthalenediimide-based triangular macrocycle (NDI-Δ) and coronene (COR). The different conformations and packing in the crystal structures lead to distinct deep-red emission characteristics. researchgate.net
| Compound | Precursors | Emission Peak (λₑₘ) | Emission Color | Key Feature |
| NDI-Δ | - | 488 nm | Green | Individual component fluorescence |
| COR | - | 506 nm | Green | Individual component fluorescence |
| CNC-T | NDI-Δ + COR | 638 nm | Deep-Red | Triangle-shaped co-crystal |
| CNC-Q | NDI-Δ + COR | 668 nm | Deep-Red / NIR | Quadrangle-shaped co-crystal, 162 nm red-shift |
Advanced Spectroscopic and Analytical Characterization of Deep Red Chemical Systems
Absorption and Emission Spectroscopy for Deep-Red Wavelengths
Absorption and emission spectroscopy are fundamental tools for probing the electronic transitions within deep-red chemical systems. UV-Vis spectroscopy measures the absorption of light as molecules transition from the ground state to excited states, while photoluminescence (PL) spectroscopy examines the light emitted as molecules return from excited states to the ground state. libretexts.org
Photoluminescence (PL) and UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the wavelengths and intensities of light absorbed by a material, which is crucial for determining appropriate excitation wavelengths for PL measurements. libretexts.org PL spectroscopy, on the other hand, reveals the emission characteristics, including the peak emission wavelength, spectral shape, and intensity.
Studies on Cibalackrot derivatives, a family of organic deep-red laser dyes, have utilized UV-Vis absorption and PL spectroscopy to characterize their optical properties in both solution and solid states. These studies observed a redshift in the photoluminescence and amplified spontaneous emission (ASE) spectra with increasing dye concentration in toluene (B28343) solution, attributed to solid-state solvation effects. researchgate.net Centrosymmetric molecules designed for deep-red and near-infrared organic lasers exhibit redshifted absorption and PL peaks. This phenomenon is primarily due to the expansion of conjugated systems within the molecules, which effectively lowers the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap. researching.cn Furthermore, the excited-state intramolecular double proton transfer (ESDPT) process in these molecules contributes to the observed redshifts and a narrower emission bandgap. researching.cn
Iridium(III) complexes have been investigated using UV-vis absorption and photoluminescence spectroscopies to understand their deep-red phosphorescence properties. Complexes with 2,3-diphenylquinoxaline (B159395) derivatives and 1,3,4-oxadiazole (B1194373) derivatives ligands showed deep red phosphorescence ranging from 634 nm to 650 nm. rsc.org The position of the emission spectra was found to be significantly affected by factors such as fluorine substitution on the phenyl rings of the main ligands. rsc.org
Inorganic deep-red emitters are also extensively characterized by these techniques. Diffuse reflectance UV/vis spectroscopy, often analyzed using Tauc plots to determine optical band gaps, and luminescence spectroscopy have been applied to study Ce3+ in nitridolithosilicates like Li38.7RE3.3Ca5.7[Li2Si30N59]O2F (RE = La, Ce, Y). These materials exhibit strong deep-red Ce3+ luminescence with emission peaks typically around 638–651 nm when excited by UV to green-yellow light, with excitation maxima observed around 405 and 540 nm. acs.org Another example is Cr3+ in fluorine-doped lithium aluminate (ALFO), which shows this compound to near-infrared emission from 650 nm to 900 nm with peaks around 700 nm when excited by blue (~410 nm) and green (~570 nm) light. mdpi.com Polarized absorption and fluorescence spectra have also been measured for materials like Eu3+-doped LiYF4 to determine their spectroscopic properties. optica.org
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopy techniques, such as transient absorption and time-resolved photoluminescence (TRPL) including fluorescence lifetime measurements, are essential for understanding the dynamic processes that occur after a molecule or material absorbs light. These processes include excited-state relaxation, energy transfer, charge transfer, and intersystem crossing. picoquant.comarcsfoundation.org
Transient absorption spectroscopy involves probing the absorption of a sample at very short times after excitation by a pump pulse. This technique can reveal information about the transient species formed in excited states, such as singlet and triplet excitons. For instance, transient absorption spectroscopy measurements on Cibalackrot derivatives indicated a remarkably low yield of the triplet excited-state under optical excitation, which is favorable for their application as laser dyes. researchgate.net The ESDPT process in centrosymmetric molecules designed for organic lasers has also been proved by transient absorption spectroscopy. researching.cn Ultrafast transient absorption spectroscopy has been used to study charge transfer dynamics in materials like hybrid organic-inorganic perovskite quantum well thin films, showing rapid decay (~700 fs) of the perovskite bandedge bleaching signal due to electron transfer to an organic ligand. google.com
Fluorescence lifetime measurements determine the average time a molecule spends in its excited state before emitting a photon. This lifetime is characteristic of the molecule and is influenced by its chemical environment and various decay pathways, including radiative and non-radiative processes. picoquant.com Long emission lifetimes are often desirable for certain applications, such as sensing and bioimaging. Iridium(III) complexes emitting in the deep-red region have been characterized using time-resolved luminescence spectroscopy, revealing lifetimes typically in the hundreds of nanoseconds in aerated solutions, which can increase to over a microsecond in deoxygenated conditions. researchgate.net The radiative and non-radiative decay constants can be calculated from lifetime and quantum yield measurements, providing further insight into the excited-state dynamics. rsc.org Studies have shown a correlation between ground-to-excited-state geometry distortion and the lifetime through the nonradiative decay rate in these complexes. researchgate.net
For inorganic deep-red emitters, the fluorescence lifetime of the emitting level is a key parameter. For Eu3+-doped LiYF4, the fluorescence lifetime of the D05 level was measured to be 7.2 ms, and the radiative lifetime was calculated to be 8.8 ms. optica.org Time-resolved PL spectra have also been used to characterize the excited-state dynamics of red-emitting carbon dots (R-CQDs). researchgate.net Fluorescence lifetime measurements have also been applied to study organic molecules like NTBD, revealing dual fluorescence signals and providing insights into excited-state intramolecular proton transfer processes influenced by solvent polarizability. researchgate.net Time-resolved fluorescence spectroscopy is also used to investigate mixtures of dyes and determine individual lifetimes, as demonstrated with Oxazine 1 and Oxazine 4. picoquant.com
Vibrational and Resonance Spectroscopies
Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, provide information about the molecular vibrations within a material, which are unique fingerprints of its structure and functional groups. Resonance spectroscopies, like Electron Paramagnetic Resonance (EPR), probe species with unpaired electrons, offering insights into their electronic structure and local environment.
Raman Spectrometry for Structural Elucidation of Deep-Red Materials
Raman spectrometry is a powerful technique for obtaining vibrational spectra based on the inelastic scattering of light. It provides detailed information about the molecular structure and geometry of a material. rsc.orgjchps.comlibretexts.org Raman spectroscopy is considered an important complement to IR spectroscopy, as the selection rules for vibrational activity differ between the two techniques. jchps.comsemi.ac.cn For centro-symmetric molecules, vibrations that are IR active are Raman inactive, and vice versa. jchps.com
Raman spectroscopy is widely used for structural elucidation in both organic and inorganic systems. jchps.comlibretexts.orgsemi.ac.cn It can identify specific bonds and functional groups based on their characteristic vibrational frequencies. jchps.com Raman spectra often exhibit narrower peaks and are observable at lower wavenumbers compared to IR spectra, which can be advantageous for resolving features in the fingerprint region (typically 200–1800 cm−1). rsc.org The technique is non-destructive and typically requires minimal sample preparation, allowing measurements to be performed on solid powders or in various environments. rsc.orglibretexts.org Raman microscopy, in particular, can provide compound-specific vibrational fingerprints from very small sample quantities. rsc.org While less commonly used by synthetic organic chemists compared to other techniques, Raman spectroscopy is prevalent in materials science and is increasingly being explored for routine organic structure determination. rsc.org It has been applied in the analysis of pigmented organic binders and coatings, which may contain deep-red pigments. mdpi.com
Infrared (IR) Spectroscopy for Functional Group and Molecular Structure Analysis
Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, provides a unique fingerprint that can be used to identify the functional groups present in the molecule and gain insights into its molecular structure. specac.commicrobenotes.comstudymind.co.uklibretexts.orguw.edu
IR spectroscopy is a vital tool for identifying common functional groups such as hydroxyl (O-H), carbonyl (C=O), and alkyl (C-H) groups, each absorbing in characteristic wavenumber ranges. specac.comstudymind.co.uklibretexts.orguw.edu For example, C=O bonds typically show a strong, narrow trough between 1680-1750 cm-1. studymind.co.uk The region of the IR spectrum from 1200 to 700 cm-1, known as the fingerprint region, contains a large number of bands arising from various bending vibrations and single bond stretches, providing a unique identifier for a specific molecule. libretexts.org
IR spectroscopy has been used in the characterization of deep-red emitting materials. For instance, it was employed in the comprehensive analysis of iridium(III) complexes. researchgate.net In the study of red-emitting carbon dots (R-CQDs), IR spectroscopy helped identify stretching vibrations corresponding to C-H, -COOH, and C-O-C bonds, providing information about their surface chemistry and structure. researchgate.net As mentioned earlier, IR spectroscopy is often used in conjunction with Raman spectroscopy to obtain a more complete picture of molecular vibrations and aid in structural elucidation. jchps.comsemi.ac.cnapacwomen.ac.in Beyond functional group identification, IR spectroscopy can also be used to assess sample purity and study intermolecular interactions. studymind.co.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Deep-Red Centers
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study materials that contain unpaired electrons, referred to as paramagnetic centers. wikipedia.orgwiley-vch.de These centers can include free radicals, transition metal ions, and defects in solid-state materials. EPR is particularly useful for characterizing the electronic structure and local environment of these paramagnetic species. wikipedia.orgwiley-vch.deacs.org
Many deep-red emitting inorganic phosphors rely on transition metal ions as luminescent centers, some of which are paramagnetic. Cr3+, a common deep-red emitter in various host lattices, is a paramagnetic ion that can be studied by EPR spectroscopy. mdpi.comacs.org EPR studies of Cr3+ in fluorine-doped lithium aluminate (ALFO) revealed that the local environment around the Cr3+ ions was distorted and more inhomogeneous than suggested by diffraction analysis, providing crucial insights into the relationship between local structure and luminescence properties. mdpi.com
EPR spectroscopy can provide detailed information about the type of paramagnetic center, its point symmetry, and the degree of distortion in its nearest environment. acs.org By analyzing parameters such as the g-factor and hyperfine couplings, researchers can gain insights into the spin density distribution and interactions with surrounding nuclei. wiley-vch.deacs.org Temperature-dependent EPR studies can also provide information about interactions between magnetic ions, their valence states, and concentrations within the material. acs.org While not directly related to deep-red emission, EPR has also been used to identify and study various paramagnetic centers in biological samples, such as Fe3+ in transferrin and methemoglobin, Cu2+ in ceruloplasmin, and free radicals in human blood, demonstrating the technique's broad applicability to different types of paramagnetic species. researchgate.net
Structural Characterization Techniques
Structural characterization techniques provide insights into the atomic arrangement, crystallinity, and morphology of deep-red chemical systems. This information is essential for correlating structure with optical and electronic properties.
X-ray Diffraction (XRD) and X-ray Crystal Structure Analysis
X-ray Diffraction (XRD) is a powerful technique used to determine the crystal structure of materials, including crystalline deep-red compounds and phosphors. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can identify the crystallographic phases present, determine lattice parameters, and assess crystallinity. X-ray crystal structure analysis, a more detailed application of XRD, allows for the precise determination of the three-dimensional arrangement of atoms within a single crystal.
For deep-red emitting materials, XRD is employed to confirm the crystal structure of synthesized compounds and phosphors. For instance, X-ray diffraction has been used to investigate the molecular structures and photophysical properties of crescent-shaped fluorescent dyes exhibiting deep-red emissions. researchgate.netresearchgate.net Single-crystal X-ray diffraction data has also been crucial in revealing the intermolecular interactions, such as C–H···O, C–H···N, and C–H···π hydrogen bonds, that contribute to the increased rigidity of the molecular skeleton in some deep-red emitting aggregation-induced emission (AIE) compounds, leading to high fluorescence quantum yields in the solid state. researchgate.net The crystal structure of novel deep-red/near-infrared AIEgens has been studied using data collected at synchrotron X-ray sources, revealing π-stacked columnar arrangements of the main aromatic planes. mdpi.com
XRD is also routinely used to characterize deep-red emitting phosphors. For example, X-ray powder diffraction has been utilized to characterize red-emitting phosphors like LiY₅(₁₋ₓ)P₂O₁₃:xEu³⁺, confirming their crystalline phase. researchgate.net Rietveld refinement of XRD data is employed to analyze the crystal structure and composition of deep-red emitting phosphors such as Mg₁₄Ge₅O₂₄ doped with Mn⁴⁺. rsc.org Single-crystal X-ray diffraction data has been used to solve and refine the crystal structure of nitridolithosilicates exhibiting unprecedented deep-red Ce³⁺ luminescence. acs.org The crystal structure of Ca₃Mg[Li₂Si₂N₆]:Eu²⁺, which shows nontypical deep-red luminescence, was solved and refined using single-crystal X-ray diffraction data, revealing a layered anionic network structure. acs.org
In the context of deep-red emitting OLED materials, X-ray diffraction analysis has been used to demonstrate edge-to-edge aggregation in the crystal structure of TADF emitters, which shows strong deep-red or near-infrared emission. thieme-connect.com
Electron Microscopy (SEM, TEM) for Nanomaterial Morphology
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology, size, and structure of deep-red chemical systems, particularly those in nanoparticle or thin film forms. SEM provides high-resolution images of the surface topography, while TEM allows for imaging of the internal structure, crystallographic defects, and particle size distribution at the nanoscale.
SEM and TEM have been applied to characterize the morphology of deep-red emitting nanomaterials. For instance, SEM and high-resolution TEM (HRTEM) were used to characterize the morphology of fluoride (B91410) materials, specifically K₂SiF₆:Mn⁴⁺ dots-in-nanoparticles, which exhibit sharp and deep-red emission. optica.org SEM images revealed sphere-like shapes of these nanoparticles, while TEM and HRTEM provided detailed views of the nanoparticles and the smaller dots within them. optica.org
Field-emission scanning electron microscopy (FE-SEM) and TEM are used to characterize the morphology of deep-red emitting phosphors, such as Mg₁₄Ge₅O₂₄ doped with Mn⁴⁺, providing information about particle size and shape. rsc.org Electron microscopy, alongside other techniques, has also been used to characterize copper-zinc oxide nanorods which can exhibit bright deep-red/near-infrared emission. researchgate.net
SEM is also utilized in specimen preparation procedures, for example, in analyzing the depth of penetration of dyes in porous materials by observing the colored areas in cross-sections. nist.gov
Electrochemical and Other Advanced Analytical Methods
Electrochemical and other advanced analytical methods provide crucial information about the electronic properties, redox behavior, and molecular composition of deep-red chemical systems.
Cyclic Voltammetry for Redox Properties of Deep-Red Complexes
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of electroactive species, including deep-red complexes and dyes. By measuring the current response as the potential is swept linearly between two limits, CV can determine the oxidation and reduction potentials of a compound, providing insights into its electronic energy levels (HOMO and LUMO). This information is critical for designing and understanding the behavior of materials used in applications like OLEDs and light-emitting electrochemical cells.
Cyclic voltammetry has been employed to investigate the electrochemical properties of deep-red emitting complexes. For example, CV experiments were conducted on pseudo-octahedral nickel(II) complexes with strongly absorbing benzannulated pincer-type amido ligands that exhibit this compound color. rsc.orgrsc.org These studies helped reveal the effects of ligand modification on the frontier orbital energies. nih.gov CV has also been used to examine the electrochemical behavior of bichromophoric iridium complexes that display this compound optical transitions. acs.org
In the context of deep-red light-emitting electrochemical cells, cyclic voltammetry results have been used to establish the oxidation processes of ligands like diphenylcarbazide (DPC), which is oxidized to diphenylcarbazone (B146866) (DPCO) and then to diphenylcarbadiazone (DPCDO). acs.org CV has also been used to study the redox properties of pseudo-oxocarbon salts that yield deep-red or deep-blue dyes upon reaction or reduction. nih.govnist.gov Cyclic voltammetry has also been used to probe the mechanism for activation and photocontrol in this compound to near-infrared light-controlled ruthenium-catalyzed olefin metathesis. figshare.comugent.be
Data from cyclic voltammetry experiments can be presented in voltammograms, showing current versus potential, and summarized in tables listing oxidation and reduction potentials.
| Compound/System | Technique | Observation/Finding | Reference |
| Pseudo-octahedral nickel(II) complexes | Cyclic Voltammetry | Effects of ligand modification on frontier orbital energies; broad, irreversible reduction events past ∼−2.5 V vs. FcH⁰/⁺. | rsc.orgrsc.orgnih.gov |
| Bichromophoric iridium complexes | Cyclic Voltammetry | Electrochemical properties related to this compound optical transitions. | acs.org |
| Diphenylcarbazide (DPC) ligand | Cyclic Voltammetry | Irreversible oxidation at +0.77 V (to DPCO) and +1.32 V (to DPCDO). | acs.org |
| Pseudo-oxocarbon salts (e.g., salt of 5) | Cyclic Voltammetry | Reversible oxidation potential; reduction peaks at −0.48 V and −1.33 V (reduction to dihydrocroconate). | nih.govnist.gov |
| Ruthenium olefin metathesis catalyst system | Cyclic Voltammetry | Probing the mechanism for activation and photocontrol. | figshare.comugent.be |
Mass Spectrometry for Molecular Identification of Deep-Red Compounds
Mass Spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For deep-red chemical systems, MS is essential for confirming the successful synthesis of target molecules, identifying reaction products, and characterizing the purity of the material. High-resolution mass spectrometry (HR-MS) can provide very accurate mass measurements, allowing for the determination of the elemental composition.
Mass spectrometry is used for the molecular identification of deep-red compounds. For example, high-resolution mass spectrometry has been used to corroborate the molecular formulae of deep-red pseudo-octahedral nickel(II) complexes. rsc.org Mass spectrometry is also listed as a characterization technique for deep-red and near-infrared xanthene dyes. nih.gov While one search result on pseudo-oxocarbons mentions that the mass spectrum did not show the molecular-ion peak, it still provided fragment information. nist.gov
Deep Level Transient Spectroscopy (DLTS) for Defects in Deep-Red Semiconductors
Deep Level Transient Spectroscopy (DLTS) is a semiconductor characterization technique used to detect and characterize electrically active defects (trap states) within the bandgap of semiconductor materials. These defects can significantly influence the electrical and optical properties of semiconductors, including those used in deep-red light-emitting diodes (LEDs) and other optoelectronic devices. DLTS measures the transient capacitance or current response of a semiconductor junction as trapped charges are emitted from deep level defects.
DLTS has been applied to study defects in semiconductors relevant to deep-red emission. For instance, deep level transient spectroscopy (DLTS) measurements have been used to investigate trapping effects in 4H-SiC metal–oxide–semiconductor field-effect transistors, which can involve defects related to this compound atoms or defect complexes. aip.org A variant of DLTS, drain current deep level transient spectroscopy (Id-DLTS), has been used to measure trapping effects and identify shallow trap bands correlated with decreased channel mobility in MOSFETs. aip.org
DLTS is also used in the characterization of defects in organic light-emitting diodes (OLEDs), including those that emit in the this compound region. researchgate.net Charge Deep Level Transient Spectroscopy (Q-DLTS) has been used to analyze trap levels within the band gap of hybrid composite materials used in phosphorescent OLEDs, revealing how the incorporation of complexes affects trap states. researchgate.net DLTS measurements have also been used to correlate interactions with specific deep-trap states in near-infrared perovskite light-emitting diodes, which can include deep-red variants. acs.org DLTS measurements have revealed the presence of deep-level traps in Eu²⁺-activated phosphors. deepdyve.com
| Technique | Application to Deep-Red Systems | Key Findings/Information | Reference |
| Deep Level Transient Spectroscopy (DLTS) | Characterization of defects in semiconductors used in deep-red LEDs and optoelectronic devices. | Detection and characterization of electrically active defects (trap states) within the bandgap. | aip.orgresearchgate.netacs.orgdeepdyve.com |
| Drain current DLTS (Id-DLTS) | Measurement of trapping effects in MOSFETs involving materials potentially related to this compound emission. | Identification of shallow trap bands and their correlation with device performance. | aip.org |
| Charge Deep Level Transient Spectroscopy (Q-DLTS) | Analysis of trap levels in materials for deep-red phosphorescent OLEDs. | Determination of trap level energy and density; understanding the influence of material composition on trap states. | researchgate.net |
Computational Chemistry and Theoretical Modeling in Deep Red Research
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension, TD-DFT, are widely used computational methods for investigating the electronic structure and excited states of molecules, particularly large organic dyes and chromophores relevant to deep-red research. aip.orgfrontiersin.orgarxiv.org These methods offer a balance of computational efficiency and reasonable accuracy for many systems. aip.orgarxiv.orgchemrxiv.org
Prediction of Electronic Structures and Excited States of Deep-Red Chromophores
DFT and TD-DFT calculations are routinely employed to predict the electronic structures and excited states of deep-red chromophores. frontiersin.org This includes determining the energies and characteristics of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding electronic transitions. frontiersin.orgmdpi.comresearchgate.net Studies on various deep-red chromophores, including organic dyes, porphyrins, cyanines, and diketopyrrolopyrroles (DPPs), utilize DFT and TD-DFT to elucidate their electronic properties. acs.orgresearchgate.netmdpi.comnsf.govresearchgate.netnih.govacs.orgrsc.orgfrontiersin.orgrsc.orgacs.orgmdpi.comnih.govresearchgate.netacs.org
For example, TD-DFT calculations have been used to investigate the electronic excited states of BODIPY-based dye sensitizers, although accurately calculating their excited states can be challenging due to the potential for double excitations. rsc.org Different density functionals are assessed for their performance in reproducing experimental excitation energies, with some double-hybrid functionals showing promising accuracy. aip.orgrsc.org In the context of deep-red emitting cyanine (B1664457) dyes, computational data can reveal the involvement of the entire π-system during light absorption, suggesting avenues for further tuning into the near-infrared region. nsf.gov
Predicting the electronic structure helps in understanding the nature of electronic transitions upon light absorption, such as π-π* transitions observed in cyanine dyes. nsf.gov The relative energies of excited states, including singlet and triplet states, are also predicted, which is important for understanding fluorescence and phosphorescence processes. mdpi.com
Simulation of Absorption and Emission Spectra of Deep-Red Systems
DFT and TD-DFT are extensively used to simulate the absorption and emission spectra of deep-red systems. frontiersin.orgresearchgate.netfrontiersin.org These simulations provide theoretical spectra that can be compared with experimental data to validate computational models and gain deeper insights into the photophysical behavior of the chromophores. frontiersin.orgfrontiersin.orgresearchgate.netrsc.org
Simulating vibrationally resolved electronic spectra requires characterizing the structures and vibrational properties of both the ground and excited states, typically obtained from DFT and TD-DFT calculations, respectively. frontiersin.orgrsc.org This approach allows for a more realistic representation of spectral line shapes and provides additional information not always available from low-resolution experimental spectra. frontiersin.org
Studies on organic dyes for dye-sensitized solar cells have used TD-DFT to simulate absorption spectra, with different functionals evaluated for their suitability in reproducing experimental observations. frontiersin.orgresearchgate.net For instance, the absorption spectrum of a specific dye was shown to red-shift due to a decreased HOMO-LUMO gap, which was attributed to improved coplanarity and the introduction of electron-withdrawing groups. frontiersin.org
The simulation of spectra helps in understanding how structural modifications influence the optical properties, such as the position and intensity of absorption and emission bands. researchgate.net
Molecular Dynamics and Excited-State Dynamics Simulations
Molecular dynamics (MD) simulations, including excited-state dynamics, are employed to study the time-dependent behavior of deep-red systems, providing insights into structural changes and energy transfer processes. chemrxiv.orgtandfonline.com These simulations are particularly important for understanding non-adiabatic processes where there is strong coupling between nuclear motion and electronic states. tandfonline.comnih.gov
Excited-state dynamics simulations can reveal how the environment, such as the solvent, affects the photophysical properties of deep-red fluorophores. chemrxiv.org For example, simulations have explored the ground and excited state potential energy surfaces of red single benzene-based fluorophores to understand solvent effects. chemrxiv.org
Non-adiabatic excited-state molecular dynamics simulations can investigate processes like energy transfer and relaxation pathways in deep-red systems. tandfonline.comresearchgate.net These simulations can track the dynamics of electronic energy gaps and transition densities, providing a detailed picture of events occurring after light absorption. researchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Deep-Red Biological Systems
For deep-red chromophores embedded in complex biological environments, such as proteins, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are essential. rsc.orgresearchgate.netacs.orgmdpi.commdpi.comnih.gov These methods treat the chromophore (the region undergoing electronic changes) quantum mechanically, while the larger biological environment is described using classical molecular mechanics. rsc.orgresearchgate.netacs.orgnih.gov
QM/MM methods are necessary when dealing with large systems where a full quantum mechanical treatment is computationally prohibitive. rsc.orgacs.org They allow for the investigation of electronic phenomena within the context of a realistic biological environment, considering interactions such as electrostatics and steric constraints imposed by the protein matrix. rsc.orgacs.org
Applications of QM/MM in deep-red biological systems include studies on fluorescent proteins, where the chromophore's interaction with the protein environment dictates its spectral properties and maturation process. mdpi.complos.org QM/MM can help in understanding how the protein structure influences the chromophore's excited states and the efficiency of processes like excited-state proton transfer. mdpi.com Different schemes exist within QM/MM, varying in how the boundary between the QM and MM regions is treated and how electrostatic interactions are handled. acs.orgnih.gov
Rational Design Principles Derived from Computational Studies
Computational modeling can help identify key structural features that influence deep-red emission. mdpi.complos.org For example, studies on red fluorescent proteins have used rational design, guided by computational analysis, to improve chromophore maturation and tune emission wavelengths. plos.org Understanding the impact of substituents, bridge lengths, and conformational flexibility on electronic structure and excited-state dynamics allows for targeted synthesis of molecules with optimized properties. nsf.govnih.gov
Computational studies can also reveal the mechanisms behind specific photophysical phenomena, such as the role of twisted intramolecular charge transfer (TICT) in non-radiative decay, which can then be addressed in molecular design. aip.org The ability to predict spectral properties computationally allows for screening of potential candidates before experimental synthesis, accelerating the discovery process. frontiersin.orgrsc.org
Integration of Machine Learning and Artificial Intelligence with Deep-Red Spectral Data
Advanced Research Applications of Deep Red Chemical Compounds
Deep-Red Emitting Materials for Advanced Optoelectronics
The development of deep-red emitting materials is critical for advancing optoelectronic devices such as organic light-emitting diodes (OLEDs), organic lasers, and circularly polarized OLEDs. These materials offer potential for high efficiency, tunable emission, and flexibility. bohrium.commdpi.com
High-Efficiency Deep-Red Organic Light-Emitting Diodes (OLEDs)
Achieving high efficiency in deep-red OLEDs, particularly with emission wavelengths beyond 650 nm, presents a notable challenge governed by the energy gap law. bohrium.comrsc.orgresearchgate.net Despite this, significant progress has been made through the design and synthesis of novel deep-red emitting materials and device architectures.
Research has focused on various classes of materials, including phosphorescent emitters, thermally activated delayed fluorescence (TADF) emitters, and fluorescent materials exhibiting aggregation-induced emission (AIE). For instance, a donor-acceptor-donor (D-A-D) type emitter, 4,7-bis(10-(4-(tert-butyl)phenyl)-10H-phenothiazin-3-yl)benzo[c] researchgate.netchinesechemsoc.orgthiadiazole (TBPPTZ), has been designed, showing a deep-red emission peak at 687 nm and AIE properties with a high photoluminescence quantum yield (PLQY) of 45% in neat thin film. bohrium.com Optimized OLEDs using TBPPTZ as a non-doped emissive layer achieved an external quantum efficiency (EQE) of up to 2.51% with an electroluminescence (EL) peak at 676 nm. Doped devices using TBPPTZ reached an EQE of up to 5.09% with an EL peak at 656 nm. bohrium.com
Highly efficient deep-red phosphorescent OLEDs have also been demonstrated using novel host systems. An exciplex host system utilizing a benzothienobenzothiophene (BTBT)-based p-type host material achieved an EQE of 12% and a long lifetime of nearly 1500 hours at an initial luminance of approximately 300 cd cm⁻². rsc.org Another study reported a highly efficient deep-red OLED with an EQE of nearly 18% and a low turn-on voltage of 2.41 V, using energy transfer from an exciplex host to a deep-red phosphorescent emitter, bis(2,3-diphenylquinoxaline)iridium(dipivaloylmethane) [(DPQ)2Ir(dpm)]. researchgate.net This device also showed a lifetime (LT70) of approximately 1970 hours at 100 cd m⁻². researchgate.net
Dinuclear platinum(II) complexes have also been explored, with one complex enabling a deep-red to near-infrared OLED exhibiting a maximum wavelength of 754 nm and a maximum EQE of 3.0%. researchgate.net Highly efficient near-infrared OLEDs with λmax exceeding 700 nm and EQEs up to 15.84% have been realized using neat thin films of tetradentate [Pt(ONCN)] emitters. researchgate.net Doped devices using a different Pt(II) complex achieved red emission at 661 nm with CIE coordinates of (0.63, 0.37) and an EQE of 21.75% at 1000 cd m⁻². researchgate.net
The following table summarizes some research findings on high-efficiency deep-red OLEDs:
| Emitter Material | Emission Peak (nm) | Maximum EQE (%) | Lifetime (Hours) | Reference |
| TBPPTZ (non-doped) | 676 | 2.51 | Not specified | bohrium.com |
| TBPPTZ (doped) | 656 | 5.09 | Not specified | bohrium.com |
| Phosphorescent emitter with BTBT-based host | >660 | 12 | ~1500 (at 300 cd/cm²) | rsc.org |
| [(DPQ)2Ir(dpm)] with exciplex host | 670 | ~18 | ~1970 (LT70 at 100 cd/m²) | researchgate.net |
| Dinuclear Pt(II) complex | 754 | 3.0 | Not specified | researchgate.net |
| Tetradentate [Pt(ONCN)] emitter (neat film) | >700 | 15.84 | Not specified | researchgate.net |
| Pt(II) complex (doped in co-host) | 661 | 21.75 | Not specified | researchgate.net |
Organic Lasers with Deep-Red and Near-Infrared Emission
Organic solid-state lasers (OSSLs) offer advantages such as lightweight, tunable emission wavelengths, and mechanical flexibility. opticsjournal.net Achieving deep-red and near-infrared (NIR) emission in organic lasers is important for applications in laser communication, night vision, bioimaging, and information-secured displays, but it remains challenging due to the lack of suitable gain materials. opticsjournal.netresearching.cnoejournal.org
Research is exploring new molecular design strategies to achieve emission in this range. One approach involves merging two excited-state intramolecular proton transfer (ESIPT)-active molecules into one excited-state double proton transfer (ESDPT)-active molecule. opticsjournal.netresearching.cnoejournal.org This strategy has led to the design and synthesis of new materials showing laser emissions at approximately 720 nm when doped in PS microspheres. opticsjournal.netresearching.cnoejournal.org These materials have also demonstrated high laser stability, maintaining intensity after 12000 pulses of consecutive excitation. opticsjournal.netresearching.cnoejournal.org
Donor-acceptor type 2'-hydroxychalcone (B22705) derivatives and Schiff base molecules have also been reported as gain materials for organic nonlinear optical lasers with deep-red to NIR emissions and low thresholds. opticsjournal.netresearching.cnoejournal.orgoejournal.org
Circularly Polarized Organic Light-Emitting Diodes (CP-OLEDs) with Deep-Red Emission
Circularly polarized organic light-emitting diodes (CP-OLEDs) are attracting interest for applications in 3D displays, optical data storage, and sensors, as they can directly emit circularly polarized light, avoiding the brightness loss associated with external polarizers. chemrxiv.orgresearchgate.netnih.govfrontiersin.org Developing easily accessible deep-red/NIR circularly polarized emitters for practical CP-OLEDs remains a significant challenge. chemrxiv.org
Research is focused on designing chiral luminescent materials that exhibit circularly polarized luminescence (CPL) in the deep-red region. Helicene derivatives are popular chiral structures for constructing such materials. nih.govfrontiersin.orgccspublishing.org.cn Platinahelicenes, with their unique phosphorescent emission, show promise in CP-OLEDs. nih.govfrontiersin.orgccspublishing.org.cn By modifying the substitution position of groups on platinahelicene enantiomers, researchers have achieved deep-red emission at 653 nm and observable CP electroluminescence (CPEL) signals with dissymmetry factors (|gEL|) in the 10⁻³ order. nih.govfrontiersin.orgccspublishing.org.cn These CP-OLEDs have exhibited EQEmax of 4.6%. nih.govfrontiersin.org
Another strategy involves developing deep-red circularly polarized delayed fluorescent emitters based on novel chiral acceptor platforms. chemrxiv.orgresearchgate.net By changing the substitution position of triphenylamine (B166846) (TPA), researchers have demonstrated TADF properties and a red-shift in emission, achieving deep-red emission and 2.2% EQE in solution-processed non-doped CP-OLEDs based on materials like R-M-TBBTCN. chemrxiv.orgresearchgate.net
Deep-Red Fluorescent Probes for Chemical and Biological Research
Deep-red fluorescent probes are valuable tools in chemical and biological research due to their ability to penetrate deeper into tissues with minimal autofluorescence interference from biological molecules. researchgate.net This makes them particularly useful for live-cell imaging and in vivo studies. researchgate.netrsc.orgnih.gov
Development of Probes for Cellular and Subcellular Structure Imaging
Deep-red fluorescent probes are being developed for imaging various cellular and subcellular structures. These probes are designed to be cell-permeable and often become cell-impermeant after entering the cell, allowing for long-term tracking. thermofisher.com
Examples include crescent-shaped fluorescent dyes synthesized by hybridizing coumarin (B35378) and pyronin moieties, which exhibit deep-red emissions around 650 nm and significant Stokes shifts. researchgate.net Specific dyes from this series have shown selective staining of mitochondria, lysosomes, and RNA in nucleoli in live-cell imaging experiments. researchgate.net Anthracene-fused BODIPY dyes emitting in the deep-red (~640 nm) with high quantum yields (40%) and large Stokes shifts have also been used for imaging living cells with excellent contrast. researchgate.net
Commercial deep-red fluorescent probes are also available, such as CellTracker™ Deep Red, which contains a succinimidyl ester reactive group that reacts with amine groups on proteins, allowing it to be well-retained in living cells for several generations. thermofisher.com PhenoVue 641 Mitochondrial stain is another deep-red fluorescent dye that accumulates in healthy mitochondria of live cells and is validated for imaging microscopy and high-content screening. revvity.co.jp
Deep-red fluorescent proteins have also been developed, offering high permeability for imaging deep inside small animals without invasive procedures.
Probes for Specific Molecular and Ionic Detection (e.g., NAD(P)H, Cyanide, Viscosity)
Deep-red fluorescent probes are being designed for the specific detection of various molecules and ions within biological systems. This allows for the monitoring of cellular processes and the presence of specific analytes.
Probes for NAD(P)H: Highly sensitive cyanine (B1664457) dyes with 6-quinolinium acceptors have been developed for rapid sensing and imaging of NAD(P)H in mitochondria of live cells and human diseased kidney tissues. acs.orgresearchgate.net These probes show increased fluorescence emission upon reaction with NAD(P)H. acs.orgresearchgate.net
Probes for Cyanide: Coumarin-hemicyanine based deep-red fluorescent dyes have been synthesized for the detection of cyanide ions (CN⁻). mdpi.com These probes exhibit intramolecular charge transfer (ICT) and show significant changes in absorption and fluorescence upon interacting with cyanide, allowing for both fluorescence detection and naked-eye recognition. mdpi.com The detection limit for cyanide using fluorescence spectroscopy with one such probe was reported as 0.81 μM. mdpi.com Dual-response coumarin-based near-infrared fluorescent probes have also been developed for the simultaneous detection of mitochondrial viscosity and CN⁻. nih.gov
Probes for Viscosity: Deep-red emission fluorescent probes based on molecular rotors have been constructed for monitoring viscosity variations in living cells and mice. rsc.orgrsc.org These probes, such as probe HY, utilize the principle that increased viscosity restricts the rotation of a molecular rotor, leading to enhanced fluorescence intensity. rsc.orgrsc.org Probe HY has been successfully applied to visualize intracellular viscosity changes and measure viscosity in living mice. rsc.orgrsc.org
The following table summarizes some examples of deep-red fluorescent probes and their applications:
| Probe Type | Target Analyte/Structure | Emission Wavelength (nm) | Application | Reference |
| Crescent-shaped Coumarin-Pyronin dyes | Mitochondria, Lysosomes, RNA | ~650 | Cellular/Subcellular Imaging | researchgate.net |
| Anthracene-fused BODIPY | Live Cells | ~640 | Live Cell Imaging | researchgate.net |
| CellTracker™ this compound | Cellular Proteins | Not specified | Cell Tracking, Proliferation, Migration | thermofisher.com |
| PhenoVue 641 Mitochondrial stain | Mitochondria | 662 | Mitochondrial Imaging | revvity.co.jp |
| Deep-red fluorescent protein | Deep tissues | High permeability | In vivo imaging in small animals | |
| Cyanine dyes with 6-quinolinium acceptors | NAD(P)H | 572, 586 (upon reaction) | NAD(P)H Sensing and Imaging | acs.orgresearchgate.net |
| Coumarin-hemicyanine dye (Probe W) | Cyanide | 667 | Cyanide Detection (Fluorescence & Naked-Eye) | mdpi.com |
| Coumarin-based probe (CCB) | Cyanide, Mitochondrial Viscosity | Near-infrared | Simultaneous Detection, Bioimaging | nih.gov |
| Coumarin-benzothiazole probe (Probe HY) | Viscosity | 640 | Viscosity Sensing and Imaging in Cells/Mice | rsc.orgrsc.org |
Design of Water-Soluble and Photostable Deep-Red Probes
The design of water-soluble and photostable deep-red probes is crucial for their effective application in biological research, particularly in live-cell imaging and sensing in aqueous environments. Many organic dyes suffer from poor water solubility, which can be addressed by introducing hydrophilic groups like carboxylic acid. researchgate.net Additionally, introducing charge-separated ends into the system can improve hydrophilic properties. researchgate.net
Photostability is another critical factor, as probes need to withstand repeated excitation without significant photobleaching, especially in long-term imaging experiments. Research efforts focus on designing deep-red to near-infrared fluorescent dyes with improved photostability. researchgate.net For instance, aminobenzofuran-fused rhodamine (AFR) dyes have been constructed, exhibiting improved properties including deep-red and NIR emissions, large Stokes shift, good photostability, and wide pH stability. researchgate.net
Hybridization of different fluorescent dye moieties is a promising strategy for designing new small organic molecules with desired properties. researchgate.net For example, hybridizing coumarin moieties with other dyes like rhodamine and pyronin has led to the development of deep-red emissive fluorescent dyes with excellent photophysical and photochemical properties and good cell-membrane permeability. researchgate.net Introduction of carboxylic acid in these dyes imparted water solubility and provided a versatile platform for designing fluorescent probes and sensors. researchgate.net
Strategies for designing photostable deep-red probes often involve modifying the chemical structure to reduce susceptibility to photodegradation pathways. This can include rigidifying the dye structure or incorporating protective groups.
Deep-Red Materials in Advanced Photonics and Sensing
Deep-red materials play a significant role in advanced photonics and sensing applications, leveraging their specific light interaction properties in the deep-red spectral range.
Color Down-Converting Filters in Hybrid Light-Emitting Diodes
Deep-red emitting phosphors and organic color down-converting filters are essential components in hybrid light-emitting diodes (HLEDs). HLEDs combine organic or inorganic emitters with down-converting materials to achieve desired spectral properties, often aiming for high color rendering index (CRI) and efficacy. mappingignorance.orglumileds.com
While inorganic LEDs (ILEDs) often use rare-earth or toxic inorganic phosphors, HLEDs offer a more sustainable alternative by employing organic color down-converting filters or organic phosphors dispersed in polymer matrices. mappingignorance.org Deep-red phosphors are particularly important for achieving warm white light and high CRI in white LEDs by providing the necessary red spectral component. nih.govresearchgate.net Narrow-band red-emitting phosphors are desired to achieve high luminous efficacy. lumileds.com
Research focuses on developing high-performance deep-red emitting phosphors with properties like high color purity, minimal thermal and concentration quenching, and good absorption in the near-UV to blue region for excitation by LED chips. nih.govresearchgate.netrsc.orgnih.gov Examples include Eu3+-substituted phosphors like LiCaLa(MoO4)3:Eu3+ and Li3Y3BaSr(MoO4)8:Eu3+, which exhibit narrow-band red emission and good thermal stability. nih.govrsc.orgnih.gov
Data on deep-red emitting phosphors for HLEDs:
| Phosphor Composition | Excitation Wavelength (nm) | Emission Peak (nm) | FWHM (nm) | Color Purity (%) | Quantum Yield (%) | Thermal Stability (Intensity retention at temp) | Application(s) |
| LiCaLa(MoO4)3:Eu3+ | 395 | Pure red (~616) | ~5 | 97 | 44.50 (for LiCaEu(MoO4)3) | - | Hybrid white LEDs, Deep-red LEDs for plant growth rsc.orgnih.gov |
| Li3Y3BaSr(MoO4)8:Eu3+ | 395 | Narrow-band red | ~6 | Exceptional chromatic saturation | Up to 88.5 | 87% at 400 K | Hybrid white LEDs, Deep-red LEDs for plant growth nih.gov |
| NaSrGd(MoO4)3:Eu3+ | 395 | Sharp red (~616) | - | - | 82 (IQE) | 71.5% at 423K | Warm white LEDs, Plant growth lighting researchgate.net |
Biophosphors utilizing fluorescent proteins are also being explored as alternatives to rare-earth color down-converting filters for HLEDs, addressing the need for sustainable lighting systems. mappingignorance.orgresearchgate.net
Development of High-Performance Deep-Red Pigments
High-performance deep-red pigments are crucial for applications requiring exceptional durability, weather resistance, and color fastness, such as automotive coatings, industrial coatings, plastics, and textiles. coatingsworld.comulprospector.comdyespigments.net Unlike traditional pigments, high-performance pigments are specifically designed to maintain their color and properties under demanding conditions, including exposure to UV radiation, high temperatures, and harsh chemicals. dyespigments.net
The development of high-performance deep-red pigments involves synthesizing advanced organic and inorganic materials. dyespigments.net The diketopyrrolo pyrrole (B145914) (DPP) pigment family, including DPP Red pigments like PR 255 (Scarlet) and PR 264 (Rubine), are examples of high-performance organic pigments known for their superior chroma, opacity, and fade resistance compared to classical pigments. coatingsworld.comulprospector.com Quinacridone reds, such as PR 122, are also used in high-performance applications like automotive and industrial coatings. coatingsworld.com
Inorganic high-performance red pigments are also being developed. For instance, Sicopal Red EH 2370 (Pigment Red 290) is a high-performance inorganic red pigment offering more reddish tones and greater chromaticity than iron oxides. coatingsworld.com
Natural deep-red pigments are also utilized, particularly in the food industry, where there is a demand for plant-derived and natural ingredients. kanegrade.comimbarex.com Examples include carmine (B74029) (derived from cochineal insects), beetroot red, lycopene (B16060) (from tomatoes), and anthocyanins (from red cabbage and bilberries). kanegrade.comimbarex.comrialpharma.it Carmine provides a vibrant and stable red hue, while beetroot red offers a plant-based alternative with potential health benefits, although its stability can be influenced by light and temperature. kanegrade.comimbarex.com
Examples of Deep-Red Pigments and their applications:
| Pigment Name | Type | Key Properties | Applications | PubChem CID |
| Pigment Red 2 | Azo | Yellowish red to dark red powder, low water solubility nih.gov | Textiles, Photocatalysis research wikipedia.org | 22399 |
| Pigment Red 3 (Toluidine red) | Azo | Dark red solid, insufficient lightfastness and bleeding wikipedia.org | Oil paints (traditional, less popular now) wikipedia.org | 17047 |
| Pigment Red 254 (DPP Red) | DPP | High performance, superior chroma, opacity, fade resistance coatingsworld.comulprospector.com | Automotive, Industrial coatings, Plastics, Textiles coatingsworld.com | - |
| Pigment Red 122 (Quinacridone red) | Quinacridone | High performance | Automotive, Architectural, Industrial coatings coatingsworld.com | - |
| Carmine (E120) | Natural | Vibrant red, stable in acidic environments kanegrade.comimbarex.comimbarex.com | Food (dairy, confectionery, beverages), Cosmetics, Textiles kanegrade.comimbarex.com | - |
| Beetroot Red (E162) | Natural | Plant-based, pH sensitive stability kanegrade.comimbarex.com | Food (bakery, meat, beverages) kanegrade.comimbarex.com | - |
| Lycopene | Natural | Stable in still and carbonated drinks kanegrade.comrialpharma.it | Food (iced drinks, candies, spices, juices) rialpharma.it | 9962 |
| Anthocyanins | Natural | Color influenced by pH imbarex.com | Food (frozen drinks, candies, cakes, juices) rialpharma.it | - |
| Pigment Red 290 (Sicopal Red EH 2370) | Inorganic | High performance, chromatic, reddish tones coatingsworld.com | Architectural and industrial coatings coatingsworld.com | - |
| Congo Red | Azo | Water-soluble, red colloidal solution wikipedia.org | Histological staining (formerly textiles) wikipedia.org | 11313 |
| Erythrosine B (FD&C Red 3) | Fluorone | Red to orange powder, max absorbance 530 nm macsenlab.com | Food colorant, dental plaque disclosure, cell stain macsenlab.com | 12961638 |
| Allura Red (FD&C Red 40) | Azo | Pink to red color depending on concentration kochcolor.com | Food colorant | 33258 |
Functional Materials for Advanced Sensing Platforms
Deep-red fluorescent compounds are increasingly integrated into advanced sensing platforms for detecting various analytes. Their spectral properties in the deep-red region are advantageous for sensing in biological and complex environments due to reduced interference from background fluorescence. rsc.orgmdpi.com
The design of deep-red fluorescent sensors often relies on mechanisms that produce a change in fluorescence intensity or wavelength upon interaction with the target analyte. Polarity-sensitive far-red fluorescent probes have been developed for applications like glucose sensing, leveraging the solvatochromic properties of the dye. mdpi.com In these sensors, the fluorescence intensity changes based on the microenvironment's polarity, which can be correlated to analyte concentration. mdpi.com
Deep-red fluorescent probes have also been developed for detecting specific chemical species, such as hypochlorous acid (HClO), a key bactericidal substance in the human immune system. nih.gov A novel deep-red fluorescent probe, TCF-ClO, has been designed for HClO detection, exhibiting long-wavelength emission (635 nm), fast response, and a low detection limit. nih.gov This probe has been successfully used for imaging HClO in living cells and incorporated into paper-based sensing materials. nih.gov
Genetically encoded far-red fluorescent sensors are being developed for monitoring biological processes in live cells and animal models. tandfonline.com These sensors often utilize Förster resonance energy transfer (FRET) between red-shifted fluorescent proteins, where analyte binding or enzymatic activity leads to a detectable change in FRET efficiency. tandfonline.com For example, FRET-based sensors have been constructed using far-red fluorescent proteins like mKate2 or eqFP650 paired with infrared fluorescent proteins to monitor caspase-3 activity, an indicator of apoptosis. tandfonline.com
The introduction of hydrophilic groups in deep-red dyes also contributes to their utility in sensing platforms by enhancing water solubility, which is often necessary for biological and environmental sensing applications. researchgate.net
Photoreactive Deep-Red Chemical Switches and Actuators
Photoreactive deep-red chemical switches and actuators are molecules or materials that undergo a change in structure or property upon illumination with deep-red light. This allows for precise control over molecular function using light in a spectral window that offers good tissue penetration and minimal photodamage in biological systems.
While the provided search results did not yield specific examples of "deep-red chemical switches and actuators" in the context of the other sections, the concept aligns with the broader field of photochromic and photoactivatable materials that respond to light. Research in this area often involves designing molecules that undergo reversible or irreversible changes upon irradiation at specific wavelengths, leading to alterations in color, fluorescence, shape, or other properties.
Deep-red light can be used to trigger these changes, offering advantages for applications requiring deep penetration into materials or biological tissues. Potential applications could include light-controlled drug release, photoactivated catalysis, or the development of materials with dynamically tunable optical or mechanical properties. The design of such molecules would likely involve chromophores or photoactive units that absorb light in the deep-red region and undergo a subsequent chemical transformation.
Further research in this specific area would explore the synthesis and characterization of molecules exhibiting photoreactivity upon deep-red illumination and their integration into functional systems for controlled activation or switching.
Challenges and Future Research Directions in Deep Red Chemistry
Overcoming the Energy-Gap Law in Deep-Red Emission
A significant challenge in achieving efficient deep-red emission, particularly in organic materials, is overcoming the energy-gap law. rsc.orgchemrxiv.orgchemrxiv.orgucl.ac.uk This law predicts that the rate of non-radiative decay increases exponentially as the energy gap between the excited state (S1) and the ground state (S0) decreases, which is inherent for lower energy (red-shifted) emission. ucl.ac.uk This increased non-radiative decay leads to lower photoluminescence quantum yields (PLQYs). ucl.ac.ukacs.org
Strategies to mitigate the energy-gap law include reducing electron-vibration coupling. At the single-molecule level, this can involve employing rigid molecular structures to hinder low-frequency vibrations or using perdeuterated or perfluorinated approaches to alleviate high-frequency vibrations associated with C-H, O-H, and N-H stretching. chemrxiv.orgchemrxiv.org However, these approaches can increase synthesis difficulty and cost. chemrxiv.org
Another strategy involves the formation of intermolecular charge-transfer (CT) aggregates, where delocalization of the exciton (B1674681) over several aggregated molecules can decouple the excited state from the ground state's vibronic ladders, reducing non-radiative decay. rsc.orgchemrxiv.org For instance, studies on Pt(II) complexes have shown that controlling the size of aggregates is important for overcoming the energy gap law. rsc.org
In the context of thermally activated delayed fluorescence (TADF) emitters, achieving deep-red emission requires engineering donor (D) and acceptor (A) units to achieve a sufficiently small HOMO-LUMO gap. rsc.org However, strong charge transfer character can lead to low oscillator strength or significant solvation-induced quenching. rsc.org Novel designs, such as BN-containing skeletons with linear N-π-N and B-π-B structures, are being developed to narrow energy gaps while suppressing vibrational coupling, potentially leading to high PLQYs in the deep-red region. chemrxiv.org
Enhancing Stability and Durability of Deep-Red Emitting Materials
The stability and durability of deep-red emitting materials, particularly in solid-state applications like organic light-emitting diodes (OLEDs) and perovskite light-emitting diodes (PeLEDs), remain critical challenges for commercialization. mdpi.comacs.org Degradation can occur through internal processes, such as the formation of reactive species and non-radiative recombination sites, or be influenced by external factors like moisture and oxygen. mdpi.com
For organic materials, strategies to enhance stability include modifications in chemical structure or the addition of stabilizing additives. mdpi.com Improved encapsulation using barrier layers can protect devices from external factors. mdpi.com Techniques like using interlayers to block exciton migration and optimizing device structures for better thermal stability are also being explored. mdpi.com
Perovskite nanocrystals (PNCs), while promising for their tunable emission and high color purity, often suffer from poor long-term stability, especially in the red-emitting range, where they are more sensitive to the environment and prone to phase transformation at room temperature. mdpi.comacs.orgresearchgate.net Strategies to improve the stability of perovskite materials include optimizing surface ligands, ion doping, and constructing heterostructures. mdpi.com Research into lead-free perovskites or coating lead-based perovskite nanocrystals with heavy-metal-free materials are potential solutions. mdpi.com Incorporating additives like poly(maleic anhydride-alt-1-octadecene) has shown promise in reducing defects and improving the operational stability of red-emitting PeLEDs based on β-CsPbI3. researchgate.net
Rational Design Strategies for Enhanced Quantum Yields and Purity
Achieving high quantum yields (efficiency) and color purity (narrow emission linewidth) simultaneously in deep-red emitters requires rational molecular and material design. chemrxiv.orgucl.ac.ukresearchgate.netmdpi.comresearchgate.netmdpi.comchinesechemsoc.org For quantum dots (QDs), reducing defects, both internal and surface, is crucial for increasing the radiative recombination rate and improving PLQY. mdpi.com This can be achieved by regulating the growth process and passivating surface defects with organic ligands or inorganic shell coatings. mdpi.com
In organic fluorophores, achieving high color purity often involves using classes of dyes like BODIPYs and rylenes. rsc.org For TADF emitters, rational design focuses on managing the energy gap between singlet and triplet states and optimizing the charge transfer character. nih.govresearchgate.net Introducing electron-withdrawing groups, such as cyanophenyl, as ancillary acceptors in donor-acceptor (D-A) type molecules has been shown to enhance deep-red emission and maintain relatively high PLQYs. rhhz.net
Designing molecules with rigid structures can help minimize vibrational coupling, which is beneficial for both efficiency and narrow emission bandwidths. chemrxiv.orgchinesechemsoc.org Multiple resonance (MR) emitters, based on organoboron/nitrogen-doped polycyclic aromatic hydrocarbons, are being developed for their narrow bandwidth emission and high quantum efficiency, leveraging unique architectures that reduce vibrational coupling. chinesechemsoc.org
Development of Novel Deep-Red Material Compositions and Architectures
The search for novel deep-red emitting materials involves exploring various material compositions and architectural designs. Semiconductor nanocrystals, including II-VI, III-V, I-III-VI, and perovskite nanocrystals, are actively being investigated. researchgate.netmdpi.com Examples include alloyed CdSeTe and CdSTe QDs, which exhibit lower emission energies than CdSe and CdS QDs of the same size, respectively. mdpi.com
Transition metal ion-activated phosphors, particularly those doped with Mn4+ and Cr3+ in oxide and fluoride (B91410) host matrices, are promising due to their high chemical and thermal stability and deep-red emission. researchgate.netscite.ai Germanates doped with Mn4+ are noted for their emission spectra peaking above 650 nm. researchgate.net
Organic materials with extended π conjugation, such as rylenes, porphyrins, and electron donor-acceptor systems, are common red-emitting fluorophores. rsc.org Conjugated polymers containing functional units like BODIPY, fluorene, carbazole, and thiophene (B33073) are being explored, with their properties tunable through the selection of comonomers and control over polymer architecture (linear, coiled, porous). mdpi.com Novel polymeric architectures are also being developed using techniques like controlled/living polymerization and click chemistry to create advanced soft nanomaterials with tailored properties. unimelb.edu.au
Advanced Characterization Techniques for In-Situ Deep-Red Processes
Understanding the dynamic processes occurring in deep-red emitting materials under working conditions is crucial for improving their performance and stability. Advanced in-situ and operando characterization techniques allow for real-time monitoring and analysis of these processes. researchgate.netmdpi.comacs.orgwhut.edu.cn
Optical characterization techniques, such as in-situ IR and Raman spectroscopies, are used to monitor materials under realistic reaction conditions, providing information about structural changes and intermediates. researchgate.netacs.org X-ray based techniques, including in-situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS), are complementary and can provide insights into structural evolution and chemical state variations. researchgate.netmdpi.comacs.orgresearching.cn
Microscopic techniques like scanning tunneling microscopy (STM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) can provide microscopic surface information and track surface changes during material growth or operation. researching.cn Combining multiple in-situ techniques can provide a more comprehensive picture of the complex processes occurring. mdpi.comacs.org
Multiscale Computational Modeling for Predictive Design of Deep-Red Systems
Multiscale computational modeling is becoming an indispensable tool for the predictive design and optimization of deep-red emitting materials and devices. mit.edunsf.govnih.gov These models can simulate processes across different length and time scales, from the molecular level to the device level, helping to understand complex relationships between material structure, properties, and performance. mit.edunsf.govnih.govfrontiersin.org
Computational methods like molecular dynamics and quantum mechanics calculations can provide insights into the electronic structure, excited states, and potential non-radiative decay pathways of individual molecules or small aggregates. nd.edu Machine learning and artificial intelligence are being integrated with multiscale modeling to accelerate the design process by predicting material properties based on composition or microstructure. mit.edunsf.gov
Multiscale frameworks can integrate different modeling approaches (e.g., discrete and continuum methods) to capture phenomena at various scales, such as charge transport, exciton dynamics, and light emission within a device structure. nih.govfrontiersin.org Challenges remain in model parametrization and validation, particularly in capturing material heterogeneity and variability. nih.gov
Expanding the Scope of Fundamental Research Applications for Deep-Red Compounds
Beyond their direct application in devices and bioimaging, deep-red compounds and the understanding of their photophysical properties are crucial for expanding the scope of fundamental research. This includes exploring their use in areas like photopolymerization and catalysis.
Deep-red or near-infrared light can offer advantages in applications requiring deep penetration, such as in photopolymerization processes. acs.org Research is exploring the use of materials like black phosphorus nanocrystals, which absorb in the visible and NIR regions, to initiate photopolymerization under low-power NIR laser irradiation, enabling deep curing applications. acs.org This also facilitates the in-situ preparation of composite materials. acs.org
Understanding the fundamental photophysics of deep-red emitters, including energy transfer processes and excited-state dynamics, can also inform the design of materials for other applications, such as nanosensing and biocatalysis, where light-matter interactions play a key role. researchgate.net
Compound Names and PubChem CIDs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
